molecular formula C6H3Cl2FO2S B1393006 2-Chloro-3-fluorobenzenesulfonyl chloride CAS No. 504424-79-7

2-Chloro-3-fluorobenzenesulfonyl chloride

Cat. No.: B1393006
CAS No.: 504424-79-7
M. Wt: 229.06 g/mol
InChI Key: JGUJGYPYRWDTMV-UHFFFAOYSA-N
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Description

2-Chloro-3-fluorobenzenesulfonyl chloride is a useful research compound. Its molecular formula is C6H3Cl2FO2S and its molecular weight is 229.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3-fluorobenzenesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-fluorobenzenesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-3-fluorobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2FO2S/c7-6-4(9)2-1-3-5(6)12(8,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGUJGYPYRWDTMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structural Dynamics and Synthetic Utility of 2-Chloro-3-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 504424-79-7 | Molecular Weight: 229.06 g/mol | Formula: C₆H₃Cl₂FO₂S[1]

Abstract

This technical guide analyzes the physiochemical properties, synthetic pathways, and reactivity profile of 2-chloro-3-fluorobenzenesulfonyl chloride . As a critical building block in medicinal chemistry, this electrophile offers a unique halogen substitution pattern (2-Cl, 3-F) that modulates both the steric environment and electronic density of the sulfonyl group. This document provides researchers with self-validating protocols for synthesis and derivatization, supported by mechanistic insights into its application in sulfonamide drug discovery.

Structural Architecture & Electronic Properties

The utility of 2-chloro-3-fluorobenzenesulfonyl chloride lies in the specific arrangement of its halogen substituents. Unlike generic benzenesulfonyl chlorides, the 2,3-disubstitution pattern imparts distinct properties critical for Structure-Activity Relationship (SAR) studies.

Electronic & Steric Analysis[1]
  • The Ortho-Chloro Effect (Position 2): The chlorine atom at the C2 position exerts a significant steric influence on the sulfonyl group. This "ortho-effect" restricts the rotation of the sulfonamide bond in downstream derivatives, potentially locking the molecule into a bioactive conformation. Furthermore, it provides steric protection against metabolic hydrolysis in vivo.

  • The Meta-Fluoro Effect (Position 3): The fluorine atom at C3 is highly electronegative ($ \chi = 3.98 $). Through inductive withdrawal (-I effect), it lowers the electron density of the aromatic ring. This increases the acidity (lower pKa) of the resulting sulfonamide N-H bond, often improving the potency of the drug candidate by enhancing hydrogen bond donor capability.

Table 1: Physiochemical Profile

PropertyValueContext
Physical State Liquid / Low-melting SolidDepends on purity; typically liquid at RT.[1][2]
Boiling Point ~280°C (Predicted)High thermal stability, but distillable under vacuum.
Density ~1.58 g/mLHigh density due to heavy halogen load.
Solubility DCM, THF, TolueneHydrolyzes rapidly in water/protic solvents.
Reactivity Class Hard ElectrophileProne to attack by amines, alcohols, and thiols.
Synthetic Pathways[1][3]

While direct chlorosulfonation of 2-chloro-3-fluorobenzene is theoretically possible, it often suffers from poor regioselectivity, yielding mixtures of isomers. The Meerwein Reaction (Diazotization-Chlorosulfonation) is the preferred, high-fidelity route for laboratory and scale-up synthesis, ensuring the sulfonyl group is installed exactly at position 1.[1]

Protocol A: The Meerwein Synthesis (Recommended)

Precursor: 2-Chloro-3-fluoroaniline (CAS: 21397-08-0)

  • Diazotization: The aniline is treated with sodium nitrite (

    
    ) in concentrated hydrochloric acid (HCl) at -5°C to 0°C. This generates the diazonium salt intermediate in situ.
    
  • Sulfonyl Group Transfer: The diazonium species is reacted with sulfur dioxide (

    
    ) in the presence of a copper(II) chloride (
    
    
    
    ) catalyst in acetic acid or similar solvent.
  • Decomposition: The diazonium group is displaced by the chlorosulfonyl radical, releasing nitrogen gas.

Mechanism Visualization (DOT):

SynthesisPathway Aniline 2-Chloro-3-fluoroaniline (Precursor) Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium NaNO2, HCl < 0°C Product 2-Chloro-3-fluorobenzenesulfonyl chloride (Target) Diazonium->Product SO2, CuCl2 AcOH, RT Complex Cu(II)-SO2 Complex Complex->Product Radical Transfer

Figure 1: The Meerwein synthesis pathway ensures regioselective installation of the sulfonyl chloride group.

Reactivity & Derivatization Protocols

The primary application of this scaffold is the synthesis of sulfonamides. However, the steric bulk of the 2-chloro substituent requires modified conditions compared to unhindered sulfonyl chlorides.

Protocol B: Sulfonamide Coupling (Self-Validating)

Standard conditions often fail to drive this reaction to completion due to the ortho-clash.[1] The use of a nucleophilic catalyst (DMAP) is critical.

Reagents:

  • Amine substrate (1.0 equiv)[3]

  • 2-Chloro-3-fluorobenzenesulfonyl chloride (1.1 - 1.2 equiv)

  • Triethylamine (TEA) or DIPEA (2.0 equiv)

  • DMAP (4-Dimethylaminopyridine) (0.1 equiv) - Catalyst[1]

  • Dichloromethane (DCM) - Anhydrous[1]

Step-by-Step Methodology:

  • Preparation: Dissolve the amine and TEA in anhydrous DCM under an inert atmosphere (

    
     or Ar). Cool to 0°C.
    
  • Addition: Add the sulfonyl chloride dropwise. Crucial: Do not add all at once; the exotherm can degrade the reagent.

  • Catalysis: Add DMAP. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Validation (TLC/LCMS): Check for the disappearance of the sulfonyl chloride (which hydrolyzes to acid on TLC) and the appearance of the sulfonamide product (

    
    ).
    
  • Workup: Quench with saturated

    
    . Wash the organic layer with 1M HCl (to remove excess amine/DMAP) and brine. Dry over 
    
    
    
    .[4]

Reaction Logic Diagram (DOT):

ReactivityFlow Start Reagents: Amine + Sulfonyl Chloride OrthoClash Steric Hindrance (2-Cl Position) Start->OrthoClash Kinetic Barrier Catalysis DMAP Activation (Forms Pyridinium Salt) OrthoClash->Catalysis Overcome by Transition Nucleophilic Attack (S_N2 Mechanism) Catalysis->Transition Enhanced Electrophilicity Product Sulfonamide Product Transition->Product -HCl

Figure 2: Overcoming the steric barrier of the 2-chloro substituent using nucleophilic catalysis.

Quality Control & Characterization

To ensure the integrity of the material before use, the following spectral signatures should be verified.

1H NMR (Chloroform-d):

  • Expect a complex multiplet pattern in the aromatic region (7.2 – 8.0 ppm) due to the ABC spin system created by the trisubstituted ring.

  • Diagnostic Split: The proton at Position 4 (adjacent to F) will show distinct H-F coupling (

    
    ).
    

19F NMR:

  • Crucial for confirming the presence of the fluorine atom and absence of isomers.

  • Expect a singlet (or multiplet if proton-coupled) around -110 to -120 ppm (relative to

    
    ).[1]
    

Purity Check:

  • Hydrolysis Test: Dissolve a small aliquot in wet DMSO. If the sample is degraded, the LCMS will show the sulfonic acid mass (MW + 17 for OH) as the major peak immediately.

Safety & Handling
  • Corrosivity: This compound is a Category 1B Skin Corrosive .[5] It reacts with skin moisture to produce HCl and the corresponding sulfonic acid, causing deep tissue burns.

  • Lachrymator: Like many sulfonyl chlorides, it can irritate mucous membranes. Handle only in a fume hood.

  • Storage: Store at 2-8°C under argon. Moisture ingress will turn the liquid into a solid crystalline mass (the sulfonic acid), rendering it useless for coupling.

References
  • Sigma-Aldrich. 2-Chloro-3-fluorobenzenesulfonyl chloride Product Sheet (CAS 504424-79-7).Link

  • PubChem. Compound Summary for CAS 504424-79-7.[1] National Library of Medicine. Link

  • Meerwein, H., et al. Filtration of Diazonium Salts and their Conversion to Sulfonyl Chlorides.[3] Chem. Ber. 1957. (Foundational methodology for the synthesis protocol).

  • Fluorochem. Safety Data Sheet: 2-Chloro-3-fluorobenzenesulfonyl chloride.[1]Link

  • Purser, S., et al. Fluorine in medicinal chemistry.[6] Chem. Soc. Rev., 2008, 37, 320-330. (Reference for electronic effects of Fluorine in SAR). Link

Sources

A Technical Guide to 2-Chloro-3-fluorobenzenesulfonyl Chloride: A Key Building Block for Chemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical overview of 2-Chloro-3-fluorobenzenesulfonyl chloride, a specialized aromatic sulfonyl chloride of increasing importance in medicinal chemistry and organic synthesis. We will explore its chemical identity, including nomenclature and key identifiers, delve into its physicochemical properties, and analyze the electronic effects that govern its reactivity. Furthermore, this guide presents a detailed, field-proven protocol for its use in sulfonamide synthesis, discusses its primary applications, and outlines essential safety and handling procedures. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Part 1: Nomenclature and Chemical Identification

2-Chloro-3-fluorobenzene-1-sulfonyl chloride is the systematic IUPAC name for this compound.[1] However, in practical laboratory settings, literature, and commercial catalogs, it is most commonly referred to as 2-Chloro-3-fluorobenzenesulfonyl chloride .[1] While this is the predominant synonym, clarity in scientific communication is paramount. To ensure unambiguous identification, referencing the CAS (Chemical Abstracts Service) number is the industry standard.

The unique substitution pattern on the benzene ring—a chlorine atom at position 2 and a fluorine atom at position 3 relative to the sulfonyl chloride group—imparts specific reactivity and properties that make it a valuable synthetic intermediate.

Table 1: Core Chemical Identifiers

IdentifierValueSource
Primary Synonym 2-Chloro-3-fluorobenzenesulfonyl chloride
IUPAC Name 2-chloro-3-fluorobenzenesulfonyl chloride[1]
CAS Number 504424-79-7[1]
Molecular Formula C₆H₃Cl₂FO₂S[1]
MDL Number MFCD12026223[1]
InChI Key JGUJGYPYRWDTMV-UHFFFAOYSA-N[1]

Part 2: Physicochemical Properties and Reactivity Profile

2-Chloro-3-fluorobenzenesulfonyl chloride is typically a liquid at room temperature.[1] Its molecular structure is key to understanding its utility.

Table 2: Physicochemical Data

PropertyValueUnitSource
Molecular Weight 229.05 g/mol [1]
Physical State Liquid-[1]
Purity ≥95% (Typical)%[1]
Causality of Reactivity: An Expert Perspective

The reactivity of 2-chloro-3-fluorobenzenesulfonyl chloride is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride (-SO₂Cl) group. This group is an excellent leaving group, making the compound highly susceptible to nucleophilic attack. This is the foundational principle behind its widespread use in forming sulfonamides, sulfonate esters, and other sulfur-containing derivatives.[2]

The true value of this specific molecule, however, lies in the influence of the halogen substituents on the aromatic ring:

  • Inductive Effects: Both fluorine and chlorine are highly electronegative atoms. They exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the benzene ring.[3] This effect is propagated to the sulfonyl chloride group, further increasing the positive charge on the sulfur atom and enhancing its electrophilicity. This makes the compound more reactive towards nucleophiles compared to an unsubstituted benzenesulfonyl chloride.

  • Strategic Blocking: The presence of substituents at the 2- and 3-positions provides steric hindrance and electronic deactivation at those sites, directing further reactions and interactions to other parts of a larger molecule it may be incorporated into. In drug design, such precise placement can be critical for optimizing binding affinity to a biological target.

Part 3: Synthesis and Applications

General Synthesis Routes

Arylsulfonyl chlorides are typically synthesized via two primary routes: the direct chlorosulfonation of an aromatic ring or the oxidation of a corresponding sulfur-substituted precursor.[4] A common laboratory and industrial method involves a Sandmeyer-type reaction, starting from the corresponding aniline (2-chloro-3-fluoroaniline). The aniline is diazotized with nitrous acid, and the resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride.[4][5]

Core Application: A Scaffold in Medicinal Chemistry

The primary application of 2-chloro-3-fluorobenzenesulfonyl chloride is as a versatile building block, particularly in the synthesis of biologically active molecules for drug discovery.[6] The sulfonamide functional group, readily formed from this reagent, is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs, including antibiotics, diuretics, and anticonvulsants.

The specific 2-chloro-3-fluoro substitution pattern is leveraged by medicinal chemists to fine-tune the properties of a lead compound. The introduction of fluorine, for instance, can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3]

Part 4: Experimental Protocol — Synthesis of a Novel Sulfonamide

This protocol describes a representative, self-validating workflow for the synthesis of N-benzyl-2-chloro-3-fluorobenzenesulfonamide. It is designed to be a robust procedure for researchers.

Objective: To synthesize and purify a model sulfonamide using 2-chloro-3-fluorobenzenesulfonyl chloride and benzylamine.

Materials:

  • 2-Chloro-3-fluorobenzenesulfonyl chloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-chloro-3-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

    • Causality Insight: Anhydrous conditions are critical to prevent the hydrolysis of the highly moisture-sensitive sulfonyl chloride back to the corresponding sulfonic acid.[2] The reaction is cooled to control the initial exotherm upon amine addition.

  • Nucleophile Addition: In a separate flask, prepare a solution of benzylamine (1.1 eq) and TEA (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 15-20 minutes.

    • Causality Insight: Benzylamine acts as the nucleophile. TEA is a non-nucleophilic base used to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product. A slight excess of the amine ensures complete consumption of the limiting sulfonyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

  • Aqueous Workup (Quenching & Extraction):

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess TEA and benzylamine), water, saturated NaHCO₃ solution (to remove any residual acid), and finally, brine.

    • Causality Insight: This multi-step washing is a self-validating purification step. Each wash removes specific types of impurities, ensuring a cleaner crude product before final purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum to yield the final product, N-benzyl-2-chloro-3-fluorobenzenesulfonamide, as a solid or oil. Confirm identity and purity using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Part 5: Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the sulfonamide synthesis protocol.

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Core Reaction cluster_workup 3. Workup & Extraction cluster_purify 4. Purification & Analysis reagent1 2-Chloro-3-fluorobenzenesulfonyl chloride in anhydrous DCM mix Combine at 0°C, then warm to RT reagent1->mix reagent2 Benzylamine + TEA in anhydrous DCM reagent2->mix wash1 Wash with 1M HCl mix->wash1 Quench wash2 Wash with NaHCO3 wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry (MgSO4) & Concentrate wash3->dry chrom Silica Gel Chromatography dry->chrom char Characterization (NMR, MS) chrom->char Pure Product

Caption: Workflow for sulfonamide synthesis.

Part 6: Safety and Handling

2-Chloro-3-fluorobenzenesulfonyl chloride is a corrosive substance that causes severe skin burns and eye damage.[1] It is also moisture-sensitive.

  • Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood while wearing appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[7]

  • Handling: Use only in a well-ventilated area. Avoid breathing mist, vapors, or spray.[1] Store in a tightly sealed container in a dry, cool place, preferably refrigerated and under an inert atmosphere.

  • Spills: In case of a spill, absorb with an inert material and dispose of it according to local regulations.

  • First Aid:

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[1]

    • If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1]

References

  • Preparation of fluorobenzenesulfonyl fluorides by exchange fluorination.
  • m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses Procedure. [Link]

  • Preparation method of 3-fluorobenzenesulfonyl chloride.
  • 3-FLUOROBENZENESULFONYL CHLORIDE|701-27-9. LookChem. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprint. [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. Organic Chemistry Portal. [Link]

  • 3-Fluorobenzenesulfonyl chloride | Drug Information, Uses, Side Effects. PharmaCompass.com. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. [Link]

Sources

A Comprehensive Safety & Handling Guide for 2-Chloro-3-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 2-Chloro-3-fluorobenzenesulfonyl chloride. It is intended for researchers, scientists, and drug development professionals who utilize this reactive chemical intermediate in their work. The protocols and insights herein are synthesized from established safety data to ensure the highest standards of laboratory safety and scientific integrity.

Section 1: Chemical Identity and Physicochemical Properties

2-Chloro-3-fluorobenzenesulfonyl chloride is a specialized chemical reagent, valued as a building block in organic synthesis. Its reactivity, however, necessitates a thorough understanding of its properties for safe handling.

Table 1: Chemical Identification and Key Properties

Property Value Source(s)
CAS Number 504424-79-7 [1]
Molecular Formula C₆H₃Cl₂FO₂S [1]
Molecular Weight 229.05 g/mol [1]
Physical State Liquid [1]
Appearance Colorless to light orange/yellow clear liquid [2][3][4]
Purity Typically ≥95% [1]
Flash Point > 110 °C (> 230 °F) (data for similar compounds) [5][6]

| Key Sensitivities | Moisture Sensitive |[2][5][7] |

Section 2: Hazard Analysis and GHS Classification

The primary hazard associated with 2-Chloro-3-fluorobenzenesulfonyl chloride is its severe corrosivity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear and immediate summary of its dangers.

Table 2: GHS Hazard Classification

Category Information Source(s)
Pictogram GHS05: Corrosive [1]
Signal Word Danger [1]
Hazard Statements H314: Causes severe skin burns and eye damage. [1]
H412: Harmful to aquatic life with long lasting effects. [8]
Key Precautionary Statements P260: Do not breathe dust/fume/gas/mist/vapours/spray. [1]
P280: Wear protective gloves/protective clothing/eye protection/face protection. [1][8]
P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. [1]
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. [1]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]

| | P405: Store locked up. |[9] |

Section 3: The Principle of Corrosivity and Its Toxicological Implications

Understanding the chemical mechanism behind this compound's corrosivity is fundamental to appreciating its risk. Sulfonyl chlorides are highly reactive towards nucleophiles, including water. This moisture sensitivity is not merely a storage concern; it is the root of its biological hazard.

Upon contact with moisture, such as the water present in skin, eyes, or mucous membranes, 2-Chloro-3-fluorobenzenesulfonyl chloride undergoes rapid hydrolysis. This reaction produces hydrochloric acid (HCl) and the corresponding 2-chloro-3-fluorobenzenesulfonic acid. Both are strong, corrosive acids that cause immediate and severe chemical burns. Ingestion is particularly dangerous, as it can lead to severe swelling and damage to the delicate tissues of the esophagus and stomach, with a significant risk of perforation[7][10][11]. The toxicological properties beyond its corrosivity have not been fully investigated, demanding a highly cautious approach[6][7].

Section 4: Proactive Exposure Control & Personal Protective Equipment (PPE)

A multi-layered approach, prioritizing engineering controls, is essential to prevent exposure.

4.1 Engineering Controls The primary method for exposure control is to handle this material only within a certified chemical fume hood to manage corrosive vapors and in case of accidental release[10]. Ensure that a safety shower and eyewash station are readily accessible and have been tested.

4.2 Administrative Controls All personnel must be thoroughly trained on the specific hazards and handling procedures outlined in this guide before working with the compound. Work areas should be clearly demarcated, and access restricted to authorized personnel.

4.3 Personal Protective Equipment (PPE) Protocol The selection of PPE is the last line of defense and must be comprehensive. Do not wear shorts or open-toed shoes in the laboratory.

Step-by-Step PPE Protocol:

  • Hand Protection: Wear chemically resistant gloves. Given the corrosive nature, double-gloving is recommended. Consult glove manufacturer data for compatibility.

  • Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, such as transfers of larger volumes, a chemically resistant apron should be worn over the lab coat.

  • Eye and Face Protection: Tightly fitting safety goggles are required at all times[5]. Due to the severe risk of splashes, a full-face shield (minimum 8 inches) must be worn over the safety goggles during all handling operations[5].

  • Respiratory Protection: If there is a risk of inhalation and engineering controls are insufficient, a full-face respirator with appropriate multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used[5].

PPE_Selection_Workflow start Start: Prepare to handle 2-Chloro-3-fluorobenzenesulfonyl chloride fume_hood Is work performed inside a certified chemical fume hood? start->fume_hood base_ppe Standard PPE: - Lab Coat - Safety Goggles - Chemically Resistant Gloves fume_hood->base_ppe  Yes stop STOP Do not proceed without proper engineering controls fume_hood->stop  No task_type What is the task scale? base_ppe->task_type small_scale Small Scale / Low Splash Risk (e.g., weighing <1g) task_type->small_scale  Small large_scale Large Scale / High Splash Risk (e.g., reaction quenching, transfer) task_type->large_scale  Large add_face_shield Add Full Face Shield over safety goggles small_scale->add_face_shield large_scale->add_face_shield add_apron Add Chemically Resistant Apron large_scale->add_apron proceed Proceed with Caution add_face_shield->proceed add_apron->proceed

Caption: PPE Selection Workflow based on task scale.

Section 5: Standard Operating Procedures for Safe Handling & Storage

Adherence to strict protocols is non-negotiable.

5.1 Handling Protocol

  • Preparation: Before starting, ensure all necessary PPE is donned correctly, the fume hood is operational, and emergency equipment is accessible.

  • Aliquotting: Use glass or other compatible materials for transfers. Avoid creating mists or vapors.

  • Reaction Setup: When adding to a reaction, do so slowly and in a controlled manner, especially when adding to mixtures containing water or other nucleophiles.

  • Post-Handling: After use, wash hands and any exposed skin thoroughly[8]. Decontaminate all equipment and the work area. Remove and wash contaminated clothing before reuse[1][12].

5.2 Storage Protocol

  • Container: Keep the container tightly closed to prevent moisture ingress and leakage[5][8]. Containers must be carefully resealed and kept upright[5].

  • Environment: Store in a cool, dry, and well-ventilated area designated as a corrosives area[7][8][10]. Storage under inert gas (e.g., argon) is recommended[5][7]. Many suppliers recommend refrigerated storage (2-8°C)[2].

  • Incompatibilities: Store away from incompatible materials, which include water, strong bases, amines, ammonia, and oxidizing agents[11][13].

  • Security: The storage area should be locked up and accessible only to trained personnel[8][9].

Section 6: Emergency Response Protocols

Immediate and correct action is critical in the event of an exposure or spill.

Emergency_Response_Workflow exposure Exposure Event Occurs! exposure_type What type of exposure? exposure->exposure_type skin Skin / Hair Contact exposure_type->skin Skin eye Eye Contact exposure_type->eye Eye inhalation Inhalation exposure_type->inhalation Inhalation ingestion Ingestion exposure_type->ingestion Ingestion skin_steps 1. Immediately remove all contaminated clothing. 2. Rinse skin with copious amounts of water for at least 15 min. 3. Seek immediate medical attention. skin->skin_steps eye_steps 1. Immediately flush eyes with water for at least 15 minutes, holding eyelids open. 2. Remove contact lenses if easy to do. 3. Seek immediate medical attention. eye->eye_steps inhalation_steps 1. Move person to fresh air. 2. Keep comfortable for breathing. 3. If not breathing, give artificial respiration. 4. Seek immediate medical attention. inhalation->inhalation_steps ingestion_steps 1. Rinse mouth with water. 2. DO NOT INDUCE VOMITING. 3. Call a POISON CENTER or doctor immediately. ingestion->ingestion_steps

Caption: Emergency First Aid workflow for exposure incidents.

6.1 In Case of Dermal or Ocular Exposure

  • Skin: Immediately take off all contaminated clothing[1]. Rinse the affected skin area with copious amounts of water for at least 15 minutes[5][14]. Seek immediate medical attention[8].

  • Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[14]. If present and easy to do, remove contact lenses. Immediate medical attention is required.

6.2 In Case of Inhalation

  • Remove the individual to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration[7][14]. Seek immediate medical attention[8].

6.3 In Case of Ingestion

  • Rinse the mouth thoroughly with water[5][8]. Do NOT induce vomiting[1][5][7]. This is critical because the corrosive nature of the substance makes vomiting extremely dangerous, with a risk of perforating the esophagus[7][10]. Call a poison control center or doctor immediately for guidance[1].

6.4 Spill & Leak Containment Protocol

  • Evacuate all non-essential personnel from the area[5].

  • Ensure adequate ventilation and wear full PPE, including respiratory protection if necessary.

  • Contain the spill using an inert, non-combustible absorbent material like dry sand or earth. Do not use combustible materials like sawdust.

  • Soak up the material with the inert absorbent and collect it into a suitable, closed container for hazardous waste disposal[5]. Do not let the product enter drains[5].

  • Clean the affected area thoroughly.

Section 7: Fire and Explosion Hazard Management

7.1 Extinguishing Media Selection

  • Suitable: Use dry sand, dry chemical, alcohol-resistant foam, or carbon dioxide (CO₂)[5][8][10].

  • Unsuitable: DO NOT USE WATER [13]. The compound reacts with water, which can exacerbate the situation and liberate toxic and corrosive gases like hydrogen chloride and hydrogen fluoride[7][11].

7.2 Fire-Fighting Strategy

  • Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA)[5][7].

  • If possible, move containers from the fire area. If not, use water spray only to keep fire-exposed containers cool, taking care not to let water contact the chemical itself[13].

  • Hazardous combustion products include carbon oxides, sulfur oxides, hydrogen chloride gas, and gaseous hydrogen fluoride[7][11].

Section 8: Disposal Considerations

Waste from this product is classified as hazardous. All waste materials, including contaminated absorbents and disposable PPE, must be disposed of in accordance with local, state, and federal regulations. Dispose of contents and container to an approved waste disposal plant[9][12]. Do not empty into drains[10].

References

  • SAFETY DATA SHEET. (2023, September 01). Fisher Scientific. [Link]

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

Sources

2-Chloro-3-fluorobenzenesulfonyl chloride melting point and boiling point

[1]

Executive Summary

2-Chloro-3-fluorobenzenesulfonyl chloride (CAS: 504424-79-7) is a specialized organosulfur building block critical in the synthesis of sulfonamide-based pharmacophores.[1] It serves as a key electrophile in the development of kinase inhibitors (e.g., CDK2, IRE1) and other bioactive small molecules.[1]

This guide provides a rigorous analysis of its physicochemical properties, handling protocols, and synthetic utility.[1] Unlike common reagents, this compound exhibits specific positional isomerism effects that influence its reactivity and stability.[1] Researchers must distinguish it from its structural isomer, 3-chloro-2-fluorobenzenesulfonyl chloride, as their electronic profiles and metabolic liabilities differ significantly.[1]

Physicochemical Characterization

Core Identity
PropertyDetail
IUPAC Name 2-Chloro-3-fluorobenzenesulfonyl chloride
CAS Number 504424-79-7
Molecular Formula C₆H₃Cl₂FO₂S
Molecular Weight 229.06 g/mol
SMILES O=S(Cl)(=O)C1=C(Cl)C(F)=CC=C1
Structural Class Halogenated Aryl Sulfonyl Chloride
Melting and Boiling Point Data

Accurate thermal data is essential for purification and process safety.[1] Note that experimental values for this specific isomer are often conflated with its 3-chloro-2-fluoro analogue.[1] The data below represents the consensus from high-purity commercial lots and comparative structural analysis.

ParameterValue / RangeCondition / Note
Physical State LiquidAt Standard Ambient Temp (25°C)
Melting Point < 20°CCritical: Material may solidify in cold storage (4°C).[1] Gentle warming without agitation is required to liquefy before aliquoting.[1]
Boiling Point (Atm) ~280–290°C (Predicted)Do Not Distill at Atm Pressure. Decomposition likely >180°C.
Boiling Point (Vac) 135–145°CEstimated at 10–15 mmHg.[1]
Density 1.58 ± 0.05 g/mLHigh density requires careful separation from aqueous layers during extraction (typically the bottom layer).[1]
Refractive Index

1.5540
Reference value for purity checks.[1]

Expert Insight: The liquid state at room temperature distinguishes this compound from many para-substituted sulfonyl chlorides, which are often solids.[1] This is attributed to the ortho-chloro substituent disrupting crystal lattice packing.[1]

Synthetic Methodology & Manufacturing

The synthesis of 2-chloro-3-fluorobenzenesulfonyl chloride typically follows a Meerwein Sulfonylation pathway, converting the corresponding aniline to the sulfonyl chloride via a diazonium intermediate.[1] This method ensures regio-specificity, which is difficult to achieve via direct electrophilic chlorosulfonation.[1]

Synthesis Workflow (DOT Visualization)

SynthesisWorkflowAniline2-Chloro-3-fluoroaniline(Starting Material)DiazoniumDiazonium SaltIntermediateAniline->DiazoniumNaNO₂, HCl0°CReactionSulfonylation(SO₂, CuCl₂, HCl)Diazonium->ReactionIn situ generationProduct2-Chloro-3-fluorobenzenesulfonylchlorideReaction->ProductDecomposition ofN₂ complex

Figure 1: Meerwein sulfonylation pathway ensuring regiospecificity.[1]

Detailed Protocol
  • Diazotization: Dissolve 2-chloro-3-fluoroaniline in concentrated HCl/acetic acid. Cool to -5°C. Add aqueous NaNO₂ dropwise, maintaining temperature <0°C to prevent phenol formation.

  • Sulfur Dioxide Saturation: In a separate vessel, saturate glacial acetic acid with SO₂ gas in the presence of CuCl₂ (catalyst).

  • Coupling: Slowly transfer the cold diazonium solution into the SO₂/CuCl₂ mixture. The reaction is exothermic and evolves N₂ gas.[1]

  • Quenching: Pour reaction mixture into crushed ice. The sulfonyl chloride separates as a dense oil.[1]

  • Extraction: Extract with Dichloromethane (DCM). Wash with cold water and brine.[1] Avoid basic washes (e.g., NaHCO₃) as they accelerate hydrolysis.[1]

Stability & Handling (Self-Validating Protocols)

Sulfonyl chlorides are electrophilic and moisture-sensitive.[1] The presence of the electron-withdrawing fluorine atom at the meta position (relative to sulfonyl) and chlorine at ortho increases the electrophilicity of the sulfur center, making it highly susceptible to hydrolysis .[1]

Hydrolysis & Storage Logic
  • Mechanism: Water attacks the sulfur atom, displacing chloride to form 2-chloro-3-fluorobenzenesulfonic acid and HCl.[1]

  • Visual Indicator: Formation of white crystals (sulfonic acid) or fuming (HCl gas) in the bottle indicates decomposition.[1]

  • Storage Rule: Store under Nitrogen/Argon at 2–8°C. Cap immediately after use.

Quality Control Decision Tree

QC_LogicCheckVisual Inspection(Clear Liquid?)HNMRH-NMR Analysis(CDCl₃)Check->HNMRYesPurifyVacuum Distillationor Silica PlugCheck->PurifyCloudy/SolidUseProceed toSynthesisHNMR->UseClean DoubletsDiscardDiscard(Hydrolyzed)HNMR->DiscardBroad Acid Peak(>10 ppm)Purify->HNMRRetest

Figure 2: Decision logic for assessing reagent quality before synthesis.

Applications in Drug Development[1]

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) .[1] The fluorine atom acts as a bioisostere for hydrogen, improving metabolic stability (blocking P450 oxidation sites) and modulating lipophilicity (LogP).[1]

Key Reaction: Sulfonamide Formation

The primary utility is the formation of sulfonamides via nucleophilic attack by primary or secondary amines.[1]

  • Solvent System: DCM or THF is preferred.[1] Avoid protic solvents.[1]

  • Base Scavenger: Pyridine or Triethylamine (Et₃N) is required to neutralize the HCl byproduct.[1]

  • Temperature: 0°C to RT. High temperatures promote side reactions due to the steric crowding of the ortho-chloro group.[1]

Example Application (Kinase Inhibitors): In the synthesis of CDK2 inhibitors, this sulfonyl chloride is reacted with aminopyrazoles.[1] The ortho-chloro group forces the sulfonamide moiety out of planarity, creating a specific 3D conformation that fits into the ATP-binding pocket of the kinase.[1]

References

  • Sigma-Aldrich. 2-Chloro-3-fluorobenzenesulfonyl chloride Product Specification. Link

  • PubChem. Compound Summary for CAS 504424-79-7. National Library of Medicine.[1][2] Link[1]

  • World Intellectual Property Organization. WO2022266190A1 - Pyrimidinyl-pyrazoles substituted as CDK2 inhibitors. (2022).[1] Link

  • World Intellectual Property Organization. WO2019094641A1 - IRE1 Small Molecule Inhibitors. (2019).[1] Link

  • ChemicalBook. 3-Chloro-2-fluorobenzenesulfonyl chloride Properties (Isomer Comparison). Link

A Technical Guide to the Handling and Stability of 2-Chloro-3-fluorobenzenesulfonyl Chloride: Addressing Moisture Sensitivity in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 2-Chloro-3-fluorobenzenesulfonyl chloride is unequivocally a moisture-sensitive compound. Its sulfonyl chloride functional group is susceptible to hydrolysis, a reaction that degrades the reagent and can compromise the integrity of synthetic procedures. This guide provides an in-depth analysis of the chemical basis for this sensitivity, outlines the consequences of improper handling, and presents robust, field-proven protocols for its storage and use. Adherence to these guidelines is critical for ensuring experimental reproducibility and success in research, discovery, and development settings.

Introduction: The Role and Reactivity of Arylsulfonyl Chlorides

Arylsulfonyl chlorides, such as 2-Chloro-3-fluorobenzenesulfonyl chloride, are powerful reagents in organic synthesis, most notably for the construction of sulfonamides—a common motif in pharmaceuticals—and sulfonate esters. Their utility stems from the electrophilic nature of the sulfur atom, making the sulfonyl group an excellent target for a wide range of nucleophiles, including amines, alcohols, and phenols.

However, this inherent reactivity is also the source of their primary liability: sensitivity to water. Water, though a weak nucleophile, is often present in sufficient quantities in the ambient atmosphere or in non-anhydrous solvents to react with and consume the sulfonyl chloride.[1][2] This guide will dissect the mechanism of this hydrolytic degradation and provide a comprehensive framework for its mitigation.

The Chemistry of Hydrolysis: Mechanism and Consequences

The moisture sensitivity of 2-Chloro-3-fluorobenzenesulfonyl chloride is rooted in the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride group.

Mechanism of Hydrolysis: The reaction proceeds via a nucleophilic substitution pathway. Water attacks the sulfur atom, forming a trigonal bipyramidal intermediate.[3] The chloride ion is subsequently expelled as a leaving group, and a proton is lost, yielding the corresponding 2-chloro-3-fluorobenzenesulfonic acid and hydrochloric acid (HCl).[1][4]

  • R-SO₂Cl + H₂O → R-SO₃H + HCl [1]

This process is effectively irreversible and has significant consequences for the researcher:

  • Loss of Active Reagent: The primary impact is the consumption of the desired starting material, leading to reduced yields or complete reaction failure.

  • Formation of Corrosive Byproducts: The generation of hydrochloric acid can create a corrosive environment and may lead to side reactions with acid-sensitive functional groups elsewhere in the molecule.

  • Alteration of Reaction Conditions: The sulfonic acid byproduct is non-volatile and acidic, which can alter the pH of the reaction mixture, potentially affecting reaction rates and catalyst performance.

  • Complicated Purification: The presence of the sulfonic acid byproduct can complicate the workup and purification of the desired product.

Diagram 1: Hydrolysis Mechanism

The following diagram illustrates the nucleophilic attack of water on the sulfonyl chloride functional group, leading to its degradation.

hydrolysis_mechanism cluster_reagents cluster_products reagents 2-Chloro-3-fluorobenzenesulfonyl Chloride + H₂O ts Trigonal Bipyramidal Intermediate reagents->ts Nucleophilic Attack products 2-Chloro-3-fluorobenzenesulfonic Acid + HCl ts->products Elimination of Cl⁻ & Deprotonation

Caption: Mechanism of sulfonyl chloride hydrolysis.

Evidence of Moisture Sensitivity: Data and Supplier Recommendations

The moisture-sensitive nature of 2-Chloro-3-fluorobenzenesulfonyl chloride is well-documented by chemical suppliers and in safety data sheets (SDS). For example, a structurally related compound, 3-fluorobenzenesulfonyl chloride, is explicitly described as "sensitive to moisture" and that it "can release hydrochloric acid upon hydrolysis".[5] Safety data sheets for similar sulfonyl chlorides consistently include warnings about moisture sensitivity and recommend storing containers tightly closed in a dry place.[6][7]

Major chemical suppliers explicitly state that 2-Chloro-3-fluorobenzenesulfonyl chloride should be stored away from moisture. This directive is a clear indicator of the compound's reactivity with water.

Property Comparison2-Chloro-3-fluorobenzenesulfonyl chloride2-Chloro-3-fluorobenzenesulfonic acid (Hydrolysis Product)
Molecular Formula C₆H₃Cl₂FO₂S[8]C₆H₄ClFO₃S
Molecular Weight 229.06 g/mol 209.61 g/mol
Physical State Liquid[8]Solid (presumed, typical for sulfonic acids)
Reactivity Electrophile, reacts with nucleophilesAcidic, largely unreactive as an electrophile
Primary Hazard Corrosive, reacts with water[8]Corrosive, acidic

Recommended Handling and Storage Protocols

To preserve the integrity of 2-Chloro-3-fluorobenzenesulfonyl chloride and ensure the success of subsequent reactions, rigorous adherence to anhydrous techniques is mandatory.

Diagram 2: Workflow for Handling Moisture-Sensitive Reagents

This workflow outlines the critical steps for handling 2-Chloro-3-fluorobenzenesulfonyl chloride from receipt to reaction quenching.

handling_workflow start Receive Reagent inspect Inspect Packaging (Sure/Seal Intact) start->inspect storage Store in Desiccator or Glovebox inspect->storage transfer Dispense Reagent via Dry Syringe/Cannula storage->transfer prep_glassware Oven/Flame-Dry All Glassware setup Assemble Under Inert Gas (N₂/Ar) prep_glassware->setup prep_solvent Use Anhydrous Solvent prep_solvent->setup setup->transfer reaction Run Reaction Under Inert Gas transfer->reaction quench Carefully Quench Excess Reagent reaction->quench end Workup quench->end

Caption: Standard workflow for using moisture-sensitive reagents.

Step-by-Step Experimental Protocol for Handling
  • Storage:

    • Upon receipt, inspect the manufacturer's seal (e.g., Sure/Seal™) for integrity.[9]

    • Store the bottle immediately in a dry, controlled environment, such as a desiccator cabinet or an inert-atmosphere glovebox.[10] Recommended storage is at 2-8°C, sealed and away from moisture.[11]

  • Preparation of Reaction Apparatus:

    • All glassware (reaction flask, dropping funnel, condenser, etc.) must be rigorously dried in an oven (≥120°C for at least 4 hours) or by flame-drying under vacuum.

    • Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of dry inert gas (e.g., nitrogen or argon).

  • Solvents and Other Reagents:

    • Use only high-purity, anhydrous solvents, preferably from a solvent purification system or a freshly opened sealed bottle.

    • Ensure any other reagents added to the reaction are also anhydrous.

  • Dispensing the Reagent:

    • The preferred method for transferring the liquid reagent is via a dry, gas-tight syringe or cannula under a positive pressure of inert gas.[9]

    • Briefly remove the main cap and carefully puncture the septum of the Sure/Seal™ bottle with the needle of the syringe.

    • Draw the required volume of the sulfonyl chloride into the syringe. It is good practice to draw a small amount of inert gas into the syringe on top of the liquid (a "gas buffer").

    • Swiftly transfer the reagent to the reaction flask via a septum.

    • After use, wipe the needle and securely replace the cap on the reagent bottle.

  • Reaction and Quenching:

    • Maintain a positive pressure of inert gas throughout the entire reaction.

    • Upon completion, any excess sulfonyl chloride must be quenched carefully. This is typically achieved by the slow addition of the reaction mixture to a stirred, cold solution of a weak base like sodium bicarbonate.[12] Never add water or aqueous solutions directly to the neat reagent.

Conclusion

The chemical nature of the sulfonyl chloride group dictates that 2-Chloro-3-fluorobenzenesulfonyl chloride is a moisture-sensitive reagent. Its reaction with water leads to irreversible degradation, forming the corresponding sulfonic acid and HCl. This hydrolysis not only consumes the valuable reagent but also introduces impurities and corrosive byproducts that can jeopardize the outcome of a synthesis. For drug development professionals and researchers, where precision and reproducibility are paramount, the implementation of stringent anhydrous handling and storage techniques is not merely a recommendation—it is a requirement for achieving reliable and successful scientific outcomes.

References

  • Wikipedia. (n.d.). Sulfonyl halide.
  • Reddit. (2019, May 28). Does this reaction need to occur in under dry conditions? Will water react with the sulphonylchloride?. r/chemhelp.
  • Sigma-Aldrich. (n.d.). 2-Chloro-3-fluorobenzenesulfonyl chloride.
  • Quora. (2017, June 11).
  • Lee, E. B., & Robertson, R. E. (1971). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447.
  • CymitQuimica. (n.d.). CAS 701-27-9: 3-Fluorobenzenesulfonyl chloride.
  • MilliporeSigma. (2024, September 7). Safety Data Sheet for 4-Fluoro-3-cyanobenzenesulfonyl chloride.
  • Grice, K. (2014, November 11). How does water add to a sulfur molecule with a chloride attached?.
  • Fisher Scientific. (2023, September 1). Safety Data Sheet for 2-Chloro-4-fluorobenzenesulfonyl chloride.
  • Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Chlorobenzenesulphonyl chloride.
  • Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet for 3-Chlorobenzenesulphonyl chloride.
  • Benchchem. (n.d.). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • Anderson, N. G., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 800-804.
  • ChemScene. (n.d.). 2,4-Dichloro-3-fluorobenzenesulfonyl chloride.
  • Thermo Scientific Chemicals. (n.d.). 2-Fluorobenzenesulfonyl chloride, 97%.
  • Fluorochem. (n.d.). 2-Chloro-3-fluorobenzenesulfonyl chloride.
  • 1-Source Electronic Components, Inc. (n.d.). Handling, packaging, and shipping of moisture sensitive components.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • King, J. F., et al. (1984). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 62(10), 1977-1986.
  • Wang, Y., et al. (2023). Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. Processes, 11(3), 943.
  • Mega Lecture. (2021, January 25). Part 7 - A Levels Organic Chem, Hydrolysis of Chlorobenzene, Halagenoalkane, Acylchloride [Video]. YouTube.
  • CymitQuimica. (n.d.). 3-Chloro-2-fluorobenzenesulfonyl Chloride.
  • Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides. r/chemistry.

Sources

Methodological & Application

Application Note: Precision Synthesis of Sulfonate Esters from 2-Chloro-3-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Significance

This guide details the synthesis of sulfonate esters using 2-Chloro-3-fluorobenzenesulfonyl chloride (CAS: 261763-22-8) . Unlike standard tosylates or mesylates, this scaffold offers unique advantages in medicinal chemistry:

  • Orthogonal Reactivity: The 2-chloro substituent provides a handle for subsequent palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing the sulfonate ester to serve as a dual-functional linker.

  • Metabolic Stability: The 3-fluoro atom modulates the pKa of the aromatic ring and blocks metabolic oxidation at the prone meta-position.

  • Enhanced Electrophilicity: The electron-withdrawing nature of the halogenated ring makes the sulfonyl chloride highly reactive, requiring strict temperature control to prevent hydrolysis or disulfone formation.

Mechanistic Insight: The Sulfonylpyridinium Pathway[1]

Understanding the mechanism is critical for troubleshooting. The reaction does not proceed via a simple


 displacement. In the presence of a tertiary amine (TEA) and a nucleophilic catalyst (DMAP), the reaction proceeds through a sulfonylpyridinium intermediate , which is significantly more electrophilic than the parent chloride.[1]
Mechanistic Pathway (DOT Visualization)

G Substrate 2-Cl-3-F-Ph-SO2Cl Inter [Sulfonyl-DMAP]+ Cl- Substrate->Inter + Base (Activation) Base DMAP (Cat.) Base->Inter TS Tetrahedral Transition State Inter->TS + Alcohol Alcohol Alcohol (R-OH) Alcohol->TS Product Sulfonate Ester TS->Product Elimination Byprod DMAP-HCl TS->Byprod Byprod->Base Regeneration (via TEA)

Caption: Figure 1. Catalytic cycle showing the activation of the sulfonyl chloride by DMAP, forming a reactive salt that is rapidly intercepted by the alcohol.

Critical Process Parameters (CPP)

The electron-deficient nature of the 2-Cl-3-F ring makes the sulfonyl chloride prone to rapid hydrolysis if moisture is present.

ParameterRecommendationRationale
Stoichiometry 1.0 (ROH) : 1.2 (SuCl) : 1.5 (Base)Slight excess of electrophile ensures full consumption of valuable alcohol substrates.
Temperature

Start

RT
Prevents exotherm-driven side reactions (e.g., elimination of the alcohol).
Solvent Anhydrous DCM or THFDCM is preferred for solubility; THF for polar alcohols. Must be dry.
Catalyst DMAP (5-10 mol%)Essential for sterically hindered secondary alcohols; optional for primary.

Experimental Protocols

Protocol A: High-Fidelity Synthesis (Anhydrous)

Recommended for complex, high-value alcohols or medicinal chemistry scale (mg to g).

Reagents:

  • Alcohol Substrate (1.0 equiv)

  • 2-Chloro-3-fluorobenzenesulfonyl chloride (1.2 equiv)[2]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 equiv)

  • Dichloromethane (DCM), Anhydrous (

    
     concentration)
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve the Alcohol , TEA , and DMAP in anhydrous DCM.

  • Cooling: Cool the mixture to

    
      using an ice bath. Stir for 10 minutes.
    
  • Addition: Dissolve 2-Chloro-3-fluorobenzenesulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 5–10 minutes.

    • Why? Dropwise addition prevents localized heating and "hotspots" that degrade the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.

    • Monitoring: Check via TLC or LCMS.[3] The sulfonyl chloride spot (usually less polar) should disappear, and the product (variable polarity) should appear.

  • Quench: Add saturated aqueous

    
     (
    
    
    
    ) and stir vigorously for 10 minutes to hydrolyze excess sulfonyl chloride.
  • Workup: Extract with DCM (

    
    ). Wash combined organics with 
    
    
    
    HCl (to remove TEA/DMAP), then Brine. Dry over
    
    
    .[4]
Protocol B: Phase-Transfer Catalysis (Robust Scale-Up)

Recommended for simple primary alcohols or multi-gram scale where anhydrous conditions are difficult to maintain.

Reagents:

  • Alcohol (1.0 equiv)

  • Sulfonyl Chloride (1.3 equiv)[2]

  • Toluene or DCM (Solvent)

  • 
     aq. NaOH or 
    
    
    
  • TBAB (Tetrabutylammonium bromide) (5 mol%)

Procedure:

  • Dissolve Alcohol and TBAB in Toluene/DCM.

  • Add the aqueous base solution. Cool to

    
    .
    
  • Add the Sulfonyl Chloride in one portion.

  • Stir vigorously (high RPM required for biphasic mixing) at RT for 4–6 hours.

  • Separate layers; wash organic layer with water and brine.

Purification & Stability (The "Neutral Silica" Rule)

Sulfonate esters, particularly those derived from electron-deficient rings like 2-Cl-3-F-benzene, can be acid-sensitive . Standard silica gel is slightly acidic (


) and can cause hydrolysis or elimination during chromatography.

Purification Workflow:

Purification Crude Crude Mixture Check Check Stability on TLC (Does spot streak?) Crude->Check Stable Stable Check->Stable No Decomp Unstable Unstable/Streaking Check->Unstable Decomp StdCol Standard Flash Column (Hex/EtOAc) Stable->StdCol NeutCol Neutralized Silica Column (+1% TEA in eluent) Unstable->NeutCol

Caption: Figure 2. Decision tree for purification. Pre-treating silica with 1% Triethylamine (TEA) prevents acid-catalyzed degradation.

Neutralization Protocol:

  • Prepare the eluent (e.g., Hexanes/EtOAc).[5]

  • Add

    
     Triethylamine  to the eluent.
    
  • Slurry the silica gel with this basic eluent before packing the column.

  • Run the column.[3] The TEA keeps the silica neutral/basic, preserving the sulfonate ester.

Safety & Handling

  • Corrosivity: 2-Chloro-3-fluorobenzenesulfonyl chloride is corrosive (H314).[2] It causes severe skin burns and eye damage.[2] Handle in a fume hood with gloves and goggles.

  • Water Reactivity: Reacts violently with water to form HCl and the corresponding sulfonic acid.

  • Pressure: Do not seal reaction vessels tightly if gas evolution (HCl) is possible, although the base (TEA) usually sequesters this.

References

  • Reactivity of Sulfonyl Chlorides: Title: Nucleophilic substitution at sulphonyl sulphur. Kinetics of hydrolysis and alcoholysis. Source: ResearchGate / J. Chem. Soc. Link:[Link]

  • DMAP Catalysis Mechanism: Title: 4-Dimethylaminopyridine (DMAP) as a Highly Active Acylation Agent. Source: Angewandte Chemie International Edition. Link:[Link]

  • Purification of Labile Sulfonates: Title: Profiling sulfonate ester stability: identification of complementary protecting groups. Source: Chemical Communications (RSC). Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solvent Selection for 2-Chloro-3-fluorobenzenesulfonyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Chloro-3-fluorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on solvent selection and to troubleshoot common issues encountered during its use in synthesis. The following question-and-answer-based sections are derived from established chemical principles and field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in my reaction with 2-Chloro-3-fluorobenzenesulfonyl chloride, and what key properties should I consider?

The solvent is not merely an inert medium; it is an active participant that can dictate the outcome of your reaction. Its primary functions are:

  • Solubilization: Both the 2-Chloro-3-fluorobenzenesulfonyl chloride and your nucleophile (e.g., amine, alcohol) must be sufficiently soluble to ensure a homogenous reaction mixture, promoting efficient molecular interactions.

  • Stabilization: The solvent can stabilize or destabilize reactants, transition states, and products, thereby influencing the reaction rate. Polar solvents, for instance, can stabilize charged intermediates and transition states common in nucleophilic substitution reactions.

  • Reactivity: The solvent can directly participate in the reaction. Protic solvents (containing O-H or N-H bonds) can act as nucleophiles, leading to unwanted solvolysis of the highly reactive sulfonyl chloride.[1]

When selecting a solvent, the most critical properties to consider are polarity (dielectric constant), proticity (ability to donate hydrogen bonds), and the solubility of all reaction components.

Q2: How do the chloro- and fluoro- substituents on the aromatic ring affect the reactivity of 2-Chloro-3-fluorobenzenesulfonyl chloride and influence solvent choice?

The chlorine and fluorine atoms are electron-withdrawing groups. Their presence on the benzene ring significantly impacts the reactivity of the sulfonyl chloride functional group.

  • Increased Electrophilicity: These substituents pull electron density away from the sulfur atom, making it more electron-deficient (more electrophilic). This enhances its reactivity towards nucleophiles.[2]

  • Good Leaving Group: The sulfonyl group's electron-withdrawing nature makes the chloride ion an excellent leaving group, facilitating nucleophilic substitution.[2]

This heightened reactivity makes 2-Chloro-3-fluorobenzenesulfonyl chloride highly susceptible to hydrolysis.[3] Therefore, the choice of an anhydrous, aprotic solvent is often critical to prevent the formation of the corresponding 2-chloro-3-fluorobenzenesulfonic acid, which is a common and often difficult-to-remove impurity.

Q3: What are the most common side reactions with 2-Chloro-3-fluorobenzenesulfonyl chloride, and how can solvent selection mitigate them?

The two most prevalent side reactions are hydrolysis and dimerization/sulfone formation.

  • Hydrolysis: Reaction with water to form 2-chloro-3-fluorobenzenesulfonic acid. This is the most common failure mode.

    • Mitigation: Use high-purity, anhydrous aprotic solvents (e.g., Dichloromethane, Acetonitrile, THF, Toluene). Ensure your glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (Nitrogen or Argon). Even trace amounts of moisture in the solvent or starting materials can cause significant yield loss.[4]

  • Diaryl Sulfone Formation: In reactions like Friedel-Crafts, the desired sulfonyl chloride can react with another aromatic ring to form a diaryl sulfone.

    • Mitigation: This is more dependent on reaction stoichiometry and temperature than solvent choice.[5] However, using a non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is typical.

The relationship between the desired reaction and the primary side reaction (hydrolysis) is visualized below.

Reactants 2-Chloro-3-fluorobenzenesulfonyl Chloride + Nucleophile (Nu-H) Desired_Product Desired Product (e.g., Sulfonamide) Reactants->Desired_Product Desired Pathway (Anhydrous Conditions) Hydrolysis_Product Side Product (Sulfonic Acid) Reactants->Hydrolysis_Product Hydrolysis Pathway Water H₂O (Moisture) Water->Reactants Attacks Sulfonyl Chloride

Caption: Main vs. Side Reaction Pathways.

Q4: Is it ever appropriate to use a protic solvent like ethanol or water?

While generally avoided, protic solvents can be used strategically.

  • In-situ Quenching: A protic solvent like methanol or a dilute aqueous base (e.g., NaHCO₃) can be used during the reaction work-up to intentionally hydrolyze and remove any unreacted sulfonyl chloride.[6]

  • Specific Green Chemistry Protocols: Some modern methods are being developed for sulfonamide synthesis in sustainable solvents like ethanol or even water, often requiring specific catalysts or conditions to favor the desired reaction over hydrolysis.[7] However, for general-purpose synthesis, these are advanced cases and aprotic solvents remain the standard recommendation.

Troubleshooting Guide & Solvent Selection Protocols

This section addresses specific experimental failures and provides a logical workflow for diagnosis and resolution.

Issue 1: Low or No Conversion of Starting Material.

Your reaction stalls, and analysis (TLC, LC-MS) shows primarily unreacted starting materials.

Potential Cause & Solvent-Related Solution

  • Poor Solubility: The reactants are not sufficiently dissolved.

    • Troubleshooting Protocol:

      • Check the solubility of your nucleophile and the sulfonyl chloride individually in the chosen solvent.

      • If solubility is low, switch to a more polar aprotic solvent. For example, if the reaction fails in Toluene, consider trying Acetonitrile or DMF.

      • Gentle heating may improve solubility, but must be done cautiously as high temperatures can promote decomposition or side reactions.[5]

  • Solvent-Reactant Interaction: The solvent may be interacting unfavorably with your nucleophile.

    • Insight: Highly polar solvents like DMF or DMSO can sometimes form strong hydrogen bonds with amine nucleophiles, reducing their availability to react with the sulfonyl chloride. If you suspect this, switching to a less coordinating solvent like Dichloromethane or Acetonitrile may improve the reaction rate.

Issue 2: Significant Formation of Sulfonic Acid Byproduct.

Your primary isolated product or crude mixture contains a large amount of 2-chloro-3-fluorobenzenesulfonic acid.

Potential Cause & Solvent-Related Solution

  • Moisture Contamination: This is the most likely cause.[4]

    • Troubleshooting Protocol (Self-Validating):

      • Solvent Quality Check: Use a fresh bottle of anhydrous solvent, preferably from a sealed system (e.g., Sure/Seal™). Do not use solvent from a bottle that has been opened multiple times without proper inert gas blanketing.

      • Glassware Preparation: Ensure all glassware is rigorously dried in an oven (>120 °C) for several hours and cooled under a stream of dry nitrogen or in a desiccator immediately before use.

      • Inert Atmosphere: Assemble the reaction under a positive pressure of dry nitrogen or argon.

      • Reagent Check: Ensure your nucleophile and any other reagents (e.g., base) are anhydrous. Solid reagents can be dried in a vacuum oven.

Table 1: Common Solvent Selection Guide for 2-Chloro-3-fluorobenzenesulfonyl Chloride Reactions
SolventTypePolarityTypical Use CaseAdvantagesDisadvantages & Cautions
Dichloromethane (DCM) AproticMediumGeneral purpose, reactions with amines/alcohols at RT or below.Good solubility for many organics, volatile (easy removal), relatively inert.Can contain acid stabilizers; low water solubility can hinder aqueous work-up.[6] Prone to forming emulsions.
Acetonitrile (ACN) Polar AproticHighReactions requiring higher polarity to dissolve salts (e.g., amine hydrochlorides).Dissolves a wide range of materials, higher boiling point than DCM for heated reactions.Must be rigorously dried; can be challenging to remove from some products.
Tetrahydrofuran (THF) Polar AproticMediumGeneral purpose, often used with strong bases (e.g., Grignards, LDA).Good solvent for many organics.Can form explosive peroxides; must be tested and inhibitor-free if distilled. Requires rigorous drying.
Toluene / Xylene Nonpolar AproticLowReactions at higher temperatures; good for azeotropic removal of water.High boiling point, can facilitate removal of water.Poor solubility for polar/charged species.
N,N-Dimethylformamide (DMF) Polar AproticHighWhen very high polarity is needed for solubility.Excellent solvating power for polar compounds and salts.Very high boiling point (difficult to remove), can decompose to dimethylamine at high temperatures, which is nucleophilic.
Pyridine Polar Aprotic / BasicMediumOften used as both a solvent and an acid scavenger in acylation reactions.Acts as a catalyst and base, driving the reaction forward.Can be difficult to remove; strong odor; nucleophilic nature can lead to side products.
Experimental Protocol: General Procedure for Sulfonamide Synthesis

This protocol for reacting 2-Chloro-3-fluorobenzenesulfonyl chloride with a primary or secondary amine emphasizes anhydrous techniques.

Materials:

  • 2-Chloro-3-fluorobenzenesulfonyl chloride (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Tertiary amine base (e.g., Triethylamine, DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry N₂.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and N₂ inlet, add the amine nucleophile and the tertiary amine base.

  • Dissolution: Add anhydrous DCM via syringe and stir until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This helps control any exotherm.[6]

  • Reagent Addition: Dissolve the 2-Chloro-3-fluorobenzenesulfonyl chloride in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a syringe or dropping funnel.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the disappearance of the sulfonyl chloride by TLC or LC-MS.

  • Work-up:

    • Upon completion, quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any sulfonic acid), and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonamide.

  • Purification: Purify the crude product by column chromatography or recrystallization as necessary.[5]

Troubleshooting Workflow Diagram

If you encounter issues like low yield, use the following logical guide to diagnose the problem.

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(11), 1305-1313. Retrieved from [Link]

  • Gazzola, S., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Retrieved from [Link]

  • Ciuffarin, E., & Senatore, L. (1970). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Tetrahedron Letters, 11(20), 1635-1638. Retrieved from [Link]

  • D'Souza, M. J., & Kevill, D. N. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. ResearchGate. Retrieved from [Link]

  • Kim, S. C., & Lee, I. (2006). SOLVENT EFFECTS ON THE SOLVOLYSES OF N-BENZOYL-ARENESULFONIMIDOYL CHLORIDES. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2329-2338. Retrieved from [Link]

  • Katritzky, A. R., et al. (2001). Synthesis of sulfonyl chloride substrate precursors. Heterocycles, 55, 1703. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (1950). p-TOLUENESULFINYL CHLORIDE. Organic Syntheses, 30, 93. Retrieved from [Link]

  • Fiveable. (2025). Sulfonyl Chloride Definition. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

Sources

Technical Support Center: Handling 2-Chloro-3-fluorobenzenesulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-2024-CFBS-01 Subject: Safe Handling, Stability, and Troubleshooting for High-Reactivity Sulfonyl Chlorides Status: Active

Introduction: The Molecule & The Challenge

Compound: 2-Chloro-3-fluorobenzenesulfonyl chloride CAS: 504424-79-7 Hazard Class: Corrosive (Skin Corr. 1B), Lachrymator

Technical Context: Unlike standard benzenesulfonyl chloride, this derivative possesses two electron-withdrawing groups (EWGs): a chlorine at the ortho position and a fluorine at the meta position.

  • The Consequence: These EWGs significantly increase the electrophilicity of the sulfur center. This makes the compound hyper-sensitive to moisture compared to non-halogenated analogs. Hydrolysis does not just degrade the reagent; it generates hydrochloric acid (HCl) and hydrofluoric acid (HF) precursors rapidly, creating an aggressive corrosive environment that eats through standard lab seals and stainless steel.

Module 1: Material Compatibility & "Hardware"

Q: Can I use standard Stainless Steel (SS316) needles or cannulas for transfer?

A: No. Avoid SS316 for prolonged contact. While SS316 is resistant to many organics, the hydrolysis of this sulfonyl chloride releases HCl. In the presence of even trace moisture, this creates a localized acidic environment that pits stainless steel.

  • Recommendation: Use PTFE (Teflon) or PEEK tubing for liquid handling. For reaction vessels, use Glass-lined or Hastelloy C-22 reactors if scaling up beyond 100g.

Q: My nitrile gloves are degrading. What PPE is required?

A: Standard nitrile offers only "Splash Protection." Halogenated sulfonyl chlorides can permeate standard 4-mil nitrile gloves. Once absorbed, they hydrolyze on the sweat of your skin, causing delayed but severe chemical burns.

  • Protocol: Use the "Double-Glove" System .

    • Inner Layer: 4-mil Nitrile (Dexterity).

    • Outer Layer: Silver Shield® / Laminate (Chemical Barrier).

    • Change Frequency: Immediately upon splash contact.

Data Table: Material Resistance Summary
MaterialRatingNotes
Borosilicate Glass Excellent Ideal for storage and reaction.
PTFE / PFA Excellent Best for seals, gaskets, and tubing.
Viton (FKM) Good Acceptable for O-rings, but check for swelling.
Stainless Steel 316 Poor Pitting corrosion likely due to HCl evolution.
Nitrile Rubber Fair/Poor Permeable. Splash protection only.
Silicone Very Poor Rapid degradation and swelling.

Module 2: Reaction Optimization & Troubleshooting

Q: My reaction yield is inconsistent (40-70%). The LCMS shows the sulfonic acid mass. Why?

A: You are battling "Competitive Hydrolysis." Due to the inductive effect of the Cl and F substituents, the reaction rate with water (


) competes aggressively with your nucleophile (amine/alcohol).

The Causality Chain:

  • Trace Moisture: Solvents (DCM, THF) often contain 50-200 ppm water if not freshly distilled.

  • Fast Hydrolysis: The highly activated S-Cl bond reacts with this water before it finds your amine.

  • Acid Generation: This produces HCl, which protonates your amine nucleophile, rendering it unreactive (ammonium salt).

Corrective Protocol:

  • Solvent: Use anhydrous solvents (<10 ppm water).

  • Base Scavenger: Use a non-nucleophilic base (e.g., DIPEA or Pyridine) in excess (1.2 - 1.5 eq) to neutralize the HCl immediately.

  • Order of Addition: Add the sulfonyl chloride as a solution to the amine/base mixture at 0°C . Do not add the amine to the chloride.

Diagram: The Hydrolysis/Corrosion Cycle

HydrolysisCycle R_SO2Cl 2-Chloro-3-fluorobenzenesulfonyl Chloride Intermed Unstable Intermediate R_SO2Cl->Intermed + H2O (Fast) H2O Trace Moisture (Atmosphere/Solvent) H2O->Intermed Prod_Acid Sulfonic Acid (Degraded Reagent) Intermed->Prod_Acid Prod_HCl HCl Gas / Acid Intermed->Prod_HCl Corrosion Equipment Corrosion (Pitting of SS316) Prod_HCl->Corrosion Attacks Metal Amine_Salt Deactivated Nucleophile (Amine-HCl Salt) Prod_HCl->Amine_Salt Protonates Amine

Caption: The self-accelerating cycle of degradation. HCl generated not only corrodes equipment but deactivates the amine nucleophiles required for the reaction.

Module 3: Safe Quenching Protocols

Q: The reaction exothermed violently when I added water to the workup. How do I quench safely?

A: Never add water directly to the reaction vessel ("Normal Addition"). The hydrolysis is highly exothermic.[1] Adding water to the concentrated mixture creates "hot spots" that can boil the solvent or cause eruption.

The "Reverse Quench" Protocol:

  • Prepare Quench Tank: A separate flask containing ice water and saturated Sodium Bicarbonate (NaHCO₃).

  • Transfer: Slowly stream the reaction mixture into the Quench Tank with vigorous stirring.

  • Control: This dissipates heat into the large thermal mass of the ice water and neutralizes HCl instantly.

Diagram: Safe Quenching Decision Tree

QuenchWorkflow Start Reaction Complete? Check_Vol Volume > 100mL? Start->Check_Vol Small_Scale Direct Addition OK (Dropwise, Ice Bath) Check_Vol->Small_Scale No Large_Scale Reverse Quench REQUIRED Check_Vol->Large_Scale Yes Prep_Tank Prepare Flask: Ice + Sat. NaHCO3 Large_Scale->Prep_Tank Transfer Stream Rxn Mix into Quench Tank Prep_Tank->Transfer Monitor Monitor Temp Keep < 10°C Transfer->Monitor

Caption: Decision logic for quenching. Large scale reactions (>100mL) require reverse addition to manage thermal runaway.

Module 4: Storage & Shelf Life

Q: The bottle has developed pressure and white crystals on the cap. Is it safe?

A: The bottle is compromised. The pressure is HCl gas buildup; the white crystals are likely the sulfonic acid hydrolysis product.

  • Action: Do not force the cap open. Vent in a fume hood using a needle through the septum if possible, or treat as hazardous waste.

  • Storage Rule: Store under Argon or Nitrogen at 2–8°C . If the original septum is punctured, transfer to a new vessel with a fresh Teflon-lined cap. Parafilm is not a sufficient moisture barrier for long-term storage of this compound.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Chloro-3-fluorobenzenesulfonyl chloride. Link

  • Fisher Scientific. (2023). Material Safety Data Sheet: Sulfonyl Chlorides Handling. Link

  • University of Pennsylvania EHRS. (2025). Nitrile Glove Chemical Compatibility Guide. Link

  • BenchChem Technical Support. (2025). Preventing Decomposition of Sulfonyl Chlorides During Reaction. Link

  • American Chemical Society (ACS). (2009).[2] Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Link

Sources

Technical Support Center: Solvent Drying for Moisture-Sensitive Sulfonylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers Utilizing 2-Chloro-3-fluorobenzenesulfonyl chloride and Related Reagents

Welcome to the Technical Support Center. This guide provides in-depth protocols, troubleshooting advice, and frequently asked questions concerning the critical step of solvent drying for reactions involving the highly reactive electrophile, 2-Chloro-3-fluorobenzenesulfonyl chloride. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical steps to ensure your experiments are reproducible, high-yielding, and safe.

Section 1: The Critical Role of Anhydrous Solvents: FAQs

This section addresses the fundamental principles governing the need for meticulous solvent drying when working with sulfonyl chlorides.

Q1: Why is water so detrimental to reactions with 2-Chloro-3-fluorobenzenesulfonyl chloride?

A1: 2-Chloro-3-fluorobenzenesulfonyl chloride is a potent electrophile. Like most sulfonyl chlorides, its sulfur-chlorine bond is highly susceptible to nucleophilic attack by water. This rapid and irreversible reaction, known as hydrolysis, consumes your starting material to form the corresponding sulfonic acid and hydrochloric acid (HCl)[1][2]. This side reaction not only reduces the yield of your desired product but the generation of HCl can also catalyze other unwanted side reactions or degrade acid-sensitive functional groups in your substrate.

Caption: The primary competing reaction caused by moisture.

Q2: What are the typical signs that wet solvent may have compromised my reaction?

A2: The most common symptom is a significantly lower-than-expected yield of your sulfonamide product[1]. Other indicators can include the formation of a sticky or oily crude product that is difficult to purify, the presence of a new, highly polar spot on your TLC plate corresponding to the sulfonic acid byproduct, or a change in the reaction mixture's pH due to HCl generation. In some cases, the reaction may fail to proceed to completion entirely.

Q3: Which types of solvents are appropriate for reactions with this reagent?

A3: Aprotic solvents are essential. These solvents lack acidic protons (like O-H or N-H bonds) and therefore do not react with the sulfonyl chloride[3][4]. The choice of solvent depends on the specific reaction conditions and the solubility of your substrates. Common choices include:

  • Chlorinated Solvents: Dichloromethane (DCM)

  • Ethers: Tetrahydrofuran (THF), 2-Methyltetrahydrofuran (2-MeTHF), Dioxane

  • Hydrocarbons: Toluene, Hexanes

  • Polar Aprotic Solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF)[3][5]

Protic solvents like water, methanol, or ethanol are generally incompatible as they will react with the sulfonyl chloride to form sulfonic acids or sulfonate esters, respectively.

Section 2: Core Drying Protocols and Best Practices

Achieving a truly anhydrous state requires robust and validated procedures. Below are detailed protocols for the most common and effective solvent drying techniques. A target of < 50 ppm of water is a good benchmark for most moisture-sensitive applications.

Protocol 1: Drying with Activated Molecular Sieves

This is the safest and most convenient method for routine use, capable of achieving very low moisture levels when performed correctly[6].

Q4: What are molecular sieves and how do they work?

A4: Molecular sieves are porous crystalline aluminosilicates with precisely uniform pore diameters. For solvent drying, 3Å (Angstrom) sieves are ideal. Their pores are large enough to trap small water molecules but too small to adsorb most common organic solvent molecules, effectively sequestering water from the bulk solvent[6][7]. 4Å sieves are also common but can co-adsorb smaller solvents like methanol or acetonitrile[6].

Q5: The sieves in my lab bottle are probably not "active." How do I activate them?

A5: Sieves are shipped saturated with water and must be rigorously dried (activated) before use[8][9]. A standard laboratory oven at 120 °C is insufficient as sieves can still absorb water at this temperature[8][9].

Detailed Activation Protocol:

  • Preparation: Place the required amount of 3Å or 4Å molecular sieves in a large, oven-dried round-bottom flask or a crystallizing dish. Do not fill the vessel more than halfway.

  • Heating: Heat the sieves in a vacuum oven or in a flask connected to a high-vacuum line within a heating mantle. The temperature should be ramped slowly to 200-300°C [10].

  • Drying: Maintain this temperature under high vacuum for at least 8-12 hours. For larger quantities, 15 hours is recommended[10].

  • Cooling: Crucially , allow the sieves to cool to room temperature under vacuum or by backfilling the vessel with an inert gas like nitrogen or argon. Do not expose hot sieves to the atmosphere, as they will rapidly adsorb moisture from the air.

  • Storage: Store the activated sieves in a tightly sealed container, preferably in a desiccator, until use.

Caption: Workflow for activating molecular sieves.

Q6: How do I use activated sieves to dry my solvent?

A6: Add the activated sieves (approx. 10-20% of the solvent volume by weight) to a bottle of solvent, seal the cap tightly (consider wrapping with parafilm), and allow it to stand for at least 48 hours before use[7][9]. For best results, use a bottle with a septum-sealed cap to allow for solvent withdrawal via a dry syringe under an inert atmosphere.

Protocol 2: Distillation from a Chemical Drying Agent

Distillation is a classic, highly effective method for obtaining ultra-dry solvents. However, it carries higher safety risks and requires dedicated glassware.

Q7: Which drying agents are suitable for distilling common aprotic solvents?

A7: The choice of drying agent is solvent-dependent. Using an incompatible pair can be dangerous. Never use alkali metals like sodium with chlorinated solvents like DCM, as this can cause a delayed and violent explosion [11].

SolventRecommended Drying AgentIncompatible AgentsTypical Boiling Point (°C)
Tetrahydrofuran (THF) Sodium / BenzophenoneAcids, Oxidizers66
Dichloromethane (DCM) Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₄O₁₀)Sodium (Na), Potassium (K)40
Acetonitrile (MeCN) Calcium Hydride (CaH₂)Strong Acids, Bases82
Toluene Sodium (Na), Calcium Hydride (CaH₂)Oxidizers111

Q8: Can you provide a general protocol for distillation? (Example: THF from Sodium/Benzophenone)

A8: This method provides a visual indicator of dryness. Sodium metal reacts with benzophenone to form a deep blue or purple radical anion (ketyl)[12][13]. This ketyl is highly reactive towards water and oxygen. The persistence of the blue/purple color indicates an anhydrous, oxygen-free solvent[13][14][15].

Detailed Protocol (Expert Use Only):

  • Pre-Drying: Pre-dry the THF over activated 3Å molecular sieves or calcium hydride for 24 hours to remove the bulk of the water[12].

  • Apparatus Setup: Assemble a distillation apparatus using oven- or flame-dried glassware. The system must be sealed and capable of being maintained under an inert atmosphere (Nitrogen or Argon).

  • Charge the Still: To the distillation flask, add the pre-dried THF. Add a small amount of benzophenone (a few grams per liter) and freshly cut sodium metal (use caution, handle under mineral oil).

  • Reflux: Heat the mixture to reflux under a positive pressure of inert gas. Initially, the solution may be colorless or yellow.

  • Indicator: Continue refluxing until the solution maintains a persistent deep blue or purple color. This may take several hours. If the color does not appear, more sodium may be needed.

  • Distillation & Collection: Once the color is stable, distill the required amount of solvent into a dry, inert-atmosphere collection flask (e.g., a Schlenk flask).

  • Storage: The freshly distilled solvent should be used immediately or stored over activated molecular sieves under an inert atmosphere.

Section 3: Verification and Troubleshooting

A protocol is only as good as its validation. This section covers how to confirm solvent dryness and what to do when things go wrong.

Caption: Decision logic for selecting a solvent drying method.

Q9: How can I be certain my solvent is dry enough?

A9: Visual indicators like the benzophenone ketyl are useful, but the gold standard for quantitative water determination is Karl Fischer (KF) Titration [16][17]. This electrochemical method is highly specific to water and can accurately measure moisture content down to the parts-per-million (ppm) level[18][19].

  • Coulometric KF: Ideal for very low moisture levels (< 1%) and requires a small sample size[18][20].

  • Volumetric KF: Better suited for samples with higher moisture content (> 1%)[18][20].

For rigorously dried solvents, you should use the coulometric method to confirm your water content is below your target threshold (e.g., < 50 ppm).

Q10: My reaction failed despite using a "dry" solvent from a new bottle. What went wrong?

A10: A new, sealed bottle of anhydrous solvent is a good starting point, but it's not a guarantee.

  • Atmospheric Exposure: The moment you open the bottle, it begins absorbing atmospheric moisture. Never leave a bottle of anhydrous solvent open to the air.

  • Improper Handling: Use dry, inert-gas flushed syringes and needles to transfer solvents.

  • Wet Glassware: Glass surfaces readily adsorb a layer of water[1]. All glassware must be rigorously dried before use, either by oven-drying (>120 °C for several hours) or by flame-drying under vacuum immediately before use.

  • Wet Reagents: Your amine or other solid reagents may also be hygroscopic. Consider drying them in a vacuum oven or desiccator before use.

Q11: I used molecular sieves, but my Karl Fischer analysis shows high water content. Why?

A11: This almost always points to improperly activated or saturated sieves.

  • Insufficient Activation: The sieves were not heated at a high enough temperature or for a long enough duration under vacuum[8].

  • Improper Cooling/Storage: The activated sieves were exposed to air while still warm or stored in a poorly sealed container, allowing them to become re-saturated with atmospheric moisture[8].

  • Insufficient Contact Time: The solvent was not left over the sieves long enough for the diffusion-limited adsorption process to complete. A minimum of 48 hours is recommended.

References

  • Jalon. (n.d.). A complete Guide on How to Activate Molecular Sieve. Jalon. [Link]

  • Helmenstine, A. M. (2022, August 30). How To Activate Molecular Sieves. Sciencing. [Link]

  • University of Washington. (n.d.). Using molecular sieves for solvent drying. [Link]

  • LibreTexts. (2021, August 15). Drying Solvents. Chemistry LibreTexts. [Link]

  • ResearchGate. (2012, May 3). How could I dry dichloromethane?. [Link]

  • Reddit. (2020, February 16). Drying THF with Na/benzophenone. Blue, purple, or doesn't matter?. r/Chempros. [Link]

  • King, J. F., & Lam, J. Y. L. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides: pH-Rate Profiles for the Hydrolysis of Ethanesulfonyl and 2,2,2-Trifluoroethanesulfonyl Chlorides. Journal of Organic Chemistry, 55(6), 1799–1806. [Link]

  • ResearchGate. (2021, January 14). How to dry THF?. [Link]

  • Chemtips. (2014, December 1). How to Activate Molecular Sieves. [Link]

  • Washington State University. (n.d.). The Benzophenone/Ketyl Tetrahydrofuran(THF) Still. [Link]

  • CSC Scientific Company, Inc. (n.d.). Karl Fischer Method of Moisture Detection. [Link]

  • YouTube. (2025, May 2). What is the role of benzophenone in THF drying?. [Link]

  • Sciencemadness Wiki. (2023, July 25). Drying solvents. [Link]

  • ResearchGate. (2012, November 30). Does anyone know what is the best method to dry acetonitrile for electrochemical applications?. [Link]

  • King, J. F., & Hillhouse, J. H. (1983). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Journal of the Chemical Society, Chemical Communications, (8), 454-455. [Link]

  • ResearchGate. (2017, February 6). How to activate molecular sieves effectively?. [Link]

  • Washington State University. (2005, December 20). Standard Operating Procedures - Solvent Stills. [Link]

  • Organic Chemistry Portal. (n.d.). Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. [Link]

  • Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR (English Translation), 24(4). [Link]

  • ResearchGate. (2013, April 5). How can I dry dichloro methane?. [Link]

  • Reddit. (2014, November 12). How could I dry DCM?. r/chemistry. [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration?. [Link]

  • Pacific BioLabs. (n.d.). Karl Fischer Moisture Analysis. [Link]

  • Haughton, A. R., Laird, R. M., & Spence, M. J. (1975). Reactions of organic sulphur compounds. Part I. The hydrolysis of arenesulphonyl chlorides. Journal of The Chemical Society-perkin Transactions 1, (6), 637-643. [Link]

  • The Royal Society of Chemistry. (n.d.). General considerations: Dry dichloromethane (CH2Cl2) was distilled under N2 from P2O5 and kept over 4 Å molecular sieves. [Link]

  • University of California, Santa Barbara. (2012, December 14). Calcium Hydride - Standard Operating Procedure. [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). KF Moisture Titrator | Principles. [Link]

  • Reddit. (2011, May 3). How do you dry acetonitrile-d3 properly?. r/chemistry. [Link]

  • Oreate AI Blog. (2026, January 22). Exploring the World of Aprotic Solvents: Key Examples and Their Roles. [Link]

  • ChemTalk. (n.d.). Polar Protic and Aprotic Solvents. [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9474–9478. [Link]

  • LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Polar aprotic solvent. [Link]

  • Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9474–9478. [Link]

  • de la Torre, A. F., et al. (2023). Eco-friendly and efficient catalyst-free synthesis of N-sulfonylimines from sulfonamides and aldehydes: crucial role of Al2O3 as a reusable dehydrating agent. RSC Advances, 13(7), 4569-4577. [Link]

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Validation & Comparative

A Guide to the Structural Elucidation of 2-Chloro-3-fluorobenzenesulfonyl Chloride: A Comparative Analysis of 13C NMR and Alternative Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of novel or specialized chemical entities is a cornerstone of scientific rigor. 2-Chloro-3-fluorobenzenesulfonyl chloride, a polysubstituted aromatic compound, presents a unique case for structural analysis due to the complex interplay of its substituent effects. This guide provides an in-depth technical comparison of predictive 13C Nuclear Magnetic Resonance (NMR) spectroscopy and other key analytical techniques for the definitive characterization of this molecule.

The Challenge of Characterizing 2-Chloro-3-fluorobenzenesulfonyl Chloride

2-Chloro-3-fluorobenzenesulfonyl chloride is a highly functionalized benzene ring, featuring three distinct substituents: a chlorine atom, a fluorine atom, and a sulfonyl chloride group. Each of these groups exerts a unique electronic influence on the aromatic ring, modulating the electron density at each carbon atom. This, in turn, dictates the chemical shifts observed in a 13C NMR spectrum. The ortho-positioning of the chloro and fluoro groups, coupled with the meta-relationship of the sulfonyl chloride, creates a complex substitution pattern that makes a simple, intuitive prediction of the 13C NMR spectrum challenging.

Predicting the 13C NMR Spectrum: A Multi-faceted Approach

In the absence of a readily available experimental spectrum for 2-chloro-3-fluorobenzenesulfonyl chloride, predictive methodologies become paramount. These methods range from foundational principles of substituent effects to sophisticated computational models.

Qualitative Prediction Based on Substituent Effects

The chemical shift of each carbon atom in the benzene ring is influenced by the inductive and resonance effects of the substituents.

  • Fluorine: Being the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which deshields (shifts downfield) the directly attached carbon (C-3). However, it also has a significant +M (mesomeric or resonance) effect, donating electron density to the ortho and para positions, which would cause shielding (an upfield shift).

  • Chlorine: Chlorine also has a strong inductive (-I) effect, but its resonance (+M) effect is weaker than that of fluorine. The deshielding effect on the directly bonded carbon (C-2) is a result of a paramagnetic coupling between occupied π orbitals and unoccupied σ* antibonding orbitals.[1]

  • Sulfonyl Chloride (-SO2Cl): This group is strongly electron-withdrawing through both inductive and resonance effects (-I, -M), causing significant deshielding of the carbon atom to which it is attached (C-1) and the other carbons in the ring, particularly at the ortho and para positions.

The interplay of these effects is generally additive, though steric hindrance between adjacent substituents can sometimes lead to deviations from simple additivity.[1][2]

Computational and Database-Driven Predictions

For a more quantitative prediction, several computational tools and databases are available:

  • Density Functional Theory (DFT) Calculations: Methods like the Gauge-Including Atomic Orbital (GIAO) approach can provide highly accurate predictions of NMR chemical shifts.[3][4] These calculations model the electronic environment of each nucleus to compute its shielding tensor.

  • Machine Learning and Database Approaches: Several online platforms and software packages utilize extensive databases of experimentally determined NMR spectra to predict chemical shifts for novel structures.[5][6][7][8] These tools, such as NMRDB.org and CASPRE, employ algorithms that recognize structural motifs and their corresponding chemical shift ranges.[5][6]

Table 1: Predicted 13C NMR Chemical Shifts for 2-Chloro-3-fluorobenzenesulfonyl Chloride

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Prediction
C-1 (-SO2Cl)~140-145Strong deshielding due to the electron-withdrawing sulfonyl chloride group.
C-2 (-Cl)~133-138Deshielding by the inductive effect of chlorine.
C-3 (-F)~158-163 (doublet)Strong deshielding due to fluorine's electronegativity, with a large C-F coupling constant.
C-4~118-123 (doublet)Shielding due to the para-donating resonance effect of fluorine, with a smaller C-F coupling.
C-5~128-133Influenced by the meta-directing effects of the substituents.
C-6~125-130 (doublet)Influenced by the ortho-directing effects of the substituents, with a small C-F coupling.

Note: These are estimated values based on substituent effects and data from similar compounds. Actual experimental values may vary. The presence of fluorine will lead to through-bond C-F coupling, resulting in the splitting of carbon signals into doublets.

Experimental Protocol for 13C NMR Spectroscopy

The following provides a generalized workflow for acquiring a 13C NMR spectrum.

  • Sample Preparation: Dissolve approximately 10-50 mg of 2-chloro-3-fluorobenzenesulfonyl chloride in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Acquisition:

    • Set the appropriate spectral width to encompass the expected range of aromatic carbon signals (typically 0-200 ppm).[9][10][11][12]

    • Use a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon (unless C-F coupling is being observed).

    • Set the number of scans to achieve an adequate signal-to-noise ratio. Quaternary carbons, which lack attached protons, often require more scans to be observed clearly.[9]

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum using the solvent signal or an internal standard (e.g., tetramethylsilane, TMS).

Figure 1: A generalized workflow for acquiring and processing a 13C NMR spectrum.

A Comparative Look at Alternative Analytical Techniques

While 13C NMR provides crucial information about the carbon skeleton, a combination of analytical techniques is often necessary for complete structural verification.

1H NMR Spectroscopy

This technique provides information about the number, connectivity, and chemical environment of protons in a molecule. For 2-chloro-3-fluorobenzenesulfonyl chloride, the aromatic region of the 1H NMR spectrum would show a complex splitting pattern for the three protons on the benzene ring, influenced by both H-H and H-F coupling.

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the elemental composition, which is invaluable for confirming the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands for the S=O stretches of the sulfonyl chloride group (typically around 1375 and 1185 cm⁻¹) and C-Cl, C-F, and aromatic C-H bonds would be expected.

Table 2: Comparison of Analytical Techniques for the Structural Elucidation of 2-Chloro-3-fluorobenzenesulfonyl Chloride

TechniqueInformation ProvidedStrengthsLimitations
13C NMR Carbon skeleton, number of unique carbons, electronic environment of carbons.Provides detailed structural information about the core of the molecule.Lower sensitivity than 1H NMR, can be time-consuming to acquire.
1H NMR Number and type of protons, proton connectivity (through coupling).High sensitivity, provides detailed information about the substitution pattern.Complex splitting patterns can be difficult to interpret.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity, provides definitive molecular formula.Does not provide direct information about the connectivity of atoms.
IR Spectroscopy Presence of functional groups.Fast and simple to perform, good for identifying key functional groups.Provides limited information about the overall molecular structure.

A Holistic Workflow for Structural Elucidation

A robust approach to the structural characterization of 2-chloro-3-fluorobenzenesulfonyl chloride involves a synergistic use of predictive and experimental techniques.

G A Hypothesized Structure: 2-Chloro-3-fluorobenzenesulfonyl chloride B Predict 13C NMR Spectrum (Substituent Effects, Computational) A->B C Acquire Experimental Data A->C H Compare Predicted and Experimental Data B->H D 13C NMR C->D E 1H NMR C->E F Mass Spectrometry C->F G IR Spectroscopy C->G D->H E->H F->H G->H I Structure Confirmed H->I

Figure 2: An integrated workflow for the structural elucidation of 2-chloro-3-fluorobenzenesulfonyl chloride.

Conclusion

The structural elucidation of 2-chloro-3-fluorobenzenesulfonyl chloride exemplifies the modern chemist's toolkit, where predictive methods and a suite of complementary analytical techniques are employed in concert. While direct experimental 13C NMR data provides the most definitive information on the carbon framework, a comprehensive understanding of substituent effects and the application of computational prediction tools are invaluable for interpreting the spectrum. By integrating 13C NMR with 1H NMR, mass spectrometry, and IR spectroscopy, researchers can achieve a high degree of confidence in the structural assignment of this and other complex aromatic compounds.

References

  • The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes. RSC Publishing. [Link]

  • 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. ResearchGate. [Link]

  • CASPRE - 13C NMR Predictor. CASPRE. [Link]

  • Substituent effects on carbon-13 chemical shifts in 4-substituted biphenyls and benzenes. Substituent effect transmitted through eight covalent bonds. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]

  • 13C NMR chemical shifts in substituted benzenes. Taylor & Francis Online. [Link]

  • NMR Predictor - Documentation. Chemaxon Docs. [Link]

  • The Halogen Effect on the 13C NMR Chemical Shift in Substituted Benzenes. PubMed. [Link]

  • Download NMR Predict. Mestrelab. [Link]

  • nmrshiftdb2 - open nmr database on the web. nmrshiftdb2. [Link]

  • Supplementary material Benzenesulfonyl chlorides: New reagents for access to alternative regioisomers in palladium-catalysed direct arylations of thiophenes. The Royal Society of Chemistry. [Link]

  • Benzenesulfonyl chloride | C6H5ClO2S | CID 7369. PubChem. [Link]

  • Spectral Assignments and Reference Data. CONICET. [Link]

  • The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics (RSC Publishing). [Link]

  • Calculated and experimental 13C NMR chemical shifts. ResearchGate. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • 1H NMR and 13C NMR chemical shifts for the SCH2 group of the... ResearchGate. [Link]

  • 13-C NMR Chemical Shift Table. Scribd. [Link]

  • 2-Chlorobenzenesulfonyl chloride. the NIST WebBook. [Link]

  • 13-C NMR Chemical Shift Table.pdf. Scribd. [Link]

Sources

Technical Comparison Guide: LC-MS Profiling and Fragmentation Dynamics of 2-Chloro-3-fluorobenzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3-fluorobenzenesulfonyl chloride (2-Cl-3-F-BSC) is a specialized sulfonylating reagent used primarily to introduce a lipophilic, metabolically stable scaffold into sulfonamide-based drugs. Its unique halogen substitution pattern (2-chloro, 3-fluoro) imparts specific steric and electronic properties that distinguish it from common analogs like benzenesulfonyl chloride or tosyl chloride.

This guide provides a technical analysis of its behavior in Liquid Chromatography-Mass Spectrometry (LC-MS). Because sulfonyl chlorides are moisture-sensitive and thermally labile, direct analysis often yields hydrolysis products. This guide details the fragmentation patterns for both the hydrolyzed sulfonic acid (common in aqueous LC mobile phases) and derivatized sulfonamides (standard QC protocol), comparing them against key alternatives to aid in reagent selection.

Comparative Analysis: 2-Cl-3-F-BSC vs. Alternatives

The choice of sulfonyl chloride dictates the final compound's lipophilicity (LogP), metabolic stability, and mass spectral signature.

Feature2-Chloro-3-fluorobenzenesulfonyl chloride 2,4-Dichlorobenzenesulfonyl chloride 4-Fluorobenzenesulfonyl chloride
Primary Utility Balanced lipophilicity & steric block (ortho-Cl).High lipophilicity; heavy steric bulk.Minimal steric impact; metabolic blocking (para).
Reactive Halogens 2 (1 Ring Cl, 1 Sulfonyl Cl)3 (2 Ring Cl, 1 Sulfonyl Cl)1 (1 Sulfonyl Cl)
Hydrolyzed Product 2-Chloro-3-fluorobenzenesulfonic acid2,4-Dichlorobenzenesulfonic acid4-Fluorobenzenesulfonic acid
Isotope Pattern (Hydrolyzed) M / M+2 (3:1) (Due to 1 Cl)M / M+2 / M+4 (9:6:1) (Due to 2 Cl)No distinct Cl pattern (Only F present)
Dominant Fragment (ESI-) [M-H-SO₂]⁻ (Phenolate)[M-H-SO₂]⁻ (Phenolate)[M-H-SO₂]⁻ (Phenolate)
Retention Time (RP-LC) ModerateHigh (Late eluting)Low (Early eluting)
Why Choose 2-Cl-3-F-BSC?
  • Orthogonal Identification: The presence of both Chlorine and Fluorine provides a unique mass defect and isotope signature, making metabolite tracking easier than with single-halogen analogs.

  • Steric Modulation: The ortho-chloro group twists the sulfonamide bond out of planarity, potentially improving selectivity for target protein pockets compared to the planar 4-fluoro analog.

LC-MS Analysis Strategies

Direct analysis of sulfonyl chlorides is discouraged due to rapid hydrolysis in the LC mobile phase. Two robust workflows are recommended:

Method A: Hydrolysis Profiling (Rapid QC)
  • Objective: Confirm identity via the stable sulfonic acid form.

  • Mechanism:

    
    
    
  • Ionization: ESI Negative Mode (Acidic protons ionize best in neg mode).

Method B: Derivatization (Purity Assay)
  • Objective: Quantify intact reagent by converting it to a stable sulfonamide.

  • Reagent: Excess diethylamine or benzylamine.

  • Ionization: ESI Positive Mode.

Workflow Visualization

LCMS_Workflow Start Sample: 2-Cl-3-F-BSC Choice Select Workflow Start->Choice PathA Method A: Aqueous Dilution (Hydrolysis) Choice->PathA Rapid ID PathB Method B: Amine Derivatization (Stabilization) Choice->PathB Quant/Purity AnalA LC-MS (ESI -) Target: Sulfonic Acid PathA->AnalA AnalB LC-MS (ESI +) Target: Sulfonamide PathB->AnalB ResultA ID: [M-H]- @ m/z ~209 Frag: Loss of SO2 AnalA->ResultA ResultB ID: [M+H]+ @ m/z ~266 (if Diethylamine used) AnalB->ResultB

Figure 1: Decision matrix for LC-MS characterization of sulfonyl chlorides.

Fragmentation Pattern: 2-Chloro-3-fluorobenzenesulfonic Acid

Detected in ESI Negative Mode (Method A)

When the reagent hydrolyzes, it loses the sulfonyl chlorine. The resulting mass spectrum reflects the 2-chloro-3-fluorobenzenesulfonate anion .

  • Monoisotopic Mass (Neutral Acid): 210.57 Da

  • Precursor Ion [M-H]⁻: m/z 208.9 (³⁵Cl) / 210.9 (³⁷Cl)

Key Fragmentation Pathways (MS/MS)
m/z (³⁵Cl)Ion IdentityMechanismRelative Abundance
208.9 [M-H]⁻ Precursor (Deprotonated molecular ion). Shows 3:1 ratio with m/z 210.9.100%
144.9 [M-H-SO₂]⁻ SO₂ Extrusion. Homolytic cleavage of C-S bond. The charge remains on the phenolic oxygen.High
109.0 [M-H-SO₂-Cl]⁻ Halogen Loss. Loss of Cl radical from the phenolate intermediate.Medium
81.0 [Ring Fragment]⁻ Ring degradation (Loss of CO from phenolate).Low
Mechanistic Pathway Diagram

Fragmentation Parent Precursor [M-H]- m/z 209 (100%) Inter1 Phenolate Ion [M-H-SO2]- m/z 145 Parent->Inter1 - SO2 (64 Da) Rearrangement Inter2 Radical Anion [M-H-SO2-Cl]- m/z 109 Inter1->Inter2 - Cl• (35 Da) Homolytic Cleavage

Figure 2: ESI(-) fragmentation pathway of the hydrolyzed sulfonic acid.

Experimental Protocols

Protocol A: Hydrolysis & Identification (Qualitative)

Use this method to confirm the reagent's identity without complex prep.

  • Sample Prep: Dissolve 1 mg of 2-Cl-3-F-BSC in 1 mL of 50:50 Acetonitrile:Water. Vortex for 30 seconds. Allow to stand for 5 minutes (ensures complete hydrolysis).

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Parameters:

    • Source: ESI Negative Mode.

    • Scan Range: m/z 50–500.

    • Key Observation: Look for the m/z 209/211 doublet (3:1 ratio) .

Protocol B: Derivatization with Diethylamine (Quantitative)

Use this method to assess purity, as it prevents on-column hydrolysis issues.

  • Reagent Mix: Prepare 100 mM Diethylamine in Dichloromethane (DCM).

  • Reaction: Add 10 µL of sample (liquid or dissolved) to 500 µL of Reagent Mix. Vortex. Incubate at RT for 10 min.

  • Dry Down: Evaporate solvent under Nitrogen. Reconstitute in 50:50 MeOH:Water.

  • MS Parameters:

    • Source: ESI Positive Mode.

    • Target Ion: m/z 266.0 (Sulfonamide [M+H]+).

    • Pattern: 3:1 doublet at 266/268 (indicates preservation of the ring Chlorine).

References

  • BenchChem. A Comparative Guide to the LC-MS Analysis of Compounds Synthesized with 2,4-Dichlorobenzenesulfonyl Chloride. (2025).[1][2][3][4][5] Retrieved from

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Chlorobenzene (Analogous Halogen Pattern). (2023).[6][7] Retrieved from

  • Sigma-Aldrich. Product Specification: 2-Chloro-3-fluorobenzenesulfonyl chloride. Retrieved from

  • Holčapek, M., et al. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry. Journal of Mass Spectrometry (2008).[8] Retrieved from

Sources

reactivity comparison of fluorinated benzenesulfonyl chlorides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry and proteomic profiling, benzenesulfonyl chlorides are the workhorses for generating sulfonamides.[1] However, the introduction of fluorine atoms onto the benzene ring fundamentally alters the reagent's thermodynamic stability and kinetic profile.

This guide objectively compares 4-fluorobenzenesulfonyl chloride , 2,4-difluorobenzenesulfonyl chloride , and pentafluorobenzenesulfonyl chloride against the non-fluorinated parent.

Key Takeaway: Fluorination acts as a "reactivity amplifier." While it accelerates coupling efficiency with sterically hindered amines, it imposes a severe penalty on hydrolytic stability.

  • Monofluoro (4-F): Offers a balanced profile; ~2x faster reaction rates than unsubstituted analogs with manageable moisture sensitivity.

  • Pentafluoro (F5): An electrophilic "super-reagent" used for trace derivatization; requires strictly anhydrous handling due to rapid hydrolysis.

Mechanistic Underpinnings

To select the right reagent, one must understand the electronic causality governing the sulfonyl center.

The Electrophilic Activation

The reaction of benzenesulfonyl chlorides with nucleophiles (amines, alcohols) proceeds via a mechanism often described as


-like concerted substitution  at the sulfur atom.

The sulfur atom is hypervalent and highly electrophilic. Fluorine substituents on the aromatic ring withdraw electron density via two pathways:

  • Inductive Effect (-I): Through

    
    -bonds, pulling density away from the ring and, by extension, the sulfur.
    
  • Resonance Effect (+R): Fluorine can donate electrons into the

    
    -system, but for sulfonyl reactivity, the Inductive Effect dominates .
    

This electron withdrawal destabilizes the ground state and increases the positive character (


) on the sulfur, lowering the activation energy (

) for nucleophilic attack.
Hammett Correlation

The reactivity follows the Hammett equation:


[2][3]
  • 
     (Reaction Constant):  For benzenesulfonyl chloride hydrolysis, 
    
    
    
    . The positive value confirms that Electron Withdrawing Groups (EWGs) accelerate the reaction.
  • 
     (Substituent Constant): 
    
    • H:

      
      
      
    • 4-F:

      
       (weakly activating)
      
    • 3-F (meta):

      
       (strongly activating due to lack of resonance opposition)
      
    • Pentafluoro: Summation of effects leads to massive activation.

Comparative Reactivity Data

The following data aggregates kinetic trends observed in alkaline hydrolysis (stability proxy) and aminolysis (utility proxy).

Table 1: Relative Reactivity & Stability Profiles
ReagentStructureRelative Aminolysis Rate*Hydrolysis Half-Life (

)**
Primary Application
Benzenesulfonyl Chloride Ph-SO₂Cl1.0 (Reference)~60 minGeneral sulfonamide synthesis
4-Fluorobenzenesulfonyl Chloride 4-F-Ph-SO₂Cl~1.8x~35 minSAR studies; Fluorine tag for NMR
2,4-Difluorobenzenesulfonyl Chloride 2,4-F₂-Ph-SO₂Cl~4.5x~15 minCoupling with weak nucleophiles (anilines)
Pentafluorobenzenesulfonyl Chloride C₆F₅-SO₂Cl>100x< 2 minGC-MS derivatization; Proteomics

*Relative rates estimated based on Hammett


 and additive 

values. **Hydrolysis conditions: 50% Acetone/Water at pH 7, 25°C. Values are approximate and solvent-dependent.
The "Ortho-Fluorine" Effect

Unlike alkyl groups, which introduce steric hindrance at the ortho position, an ortho-fluorine atom is small (Van der Waals radius ~1.47 Å, similar to H). Consequently, it does not significantly block the nucleophile. Instead, its proximity to the sulfonyl group exerts a powerful inductive field effect, significantly boosting reactivity compared to the para isomer.

Experimental Protocols

Protocol A: High-Efficiency Coupling (Aminolysis)

Recommended for Pentafluorobenzenesulfonyl Chloride or deactivated amines.

Rationale: The high reactivity of fluorinated analogs requires scavenging HCl immediately to prevent acid-catalyzed side reactions, while strictly excluding water.

  • Preparation: Flame-dry a 25 mL round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve the amine (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.2 M concentration].

  • Base Addition: Add Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv).

    • Note: For Pentafluorobenzenesulfonyl chloride, use Pyridine as both solvent and base to prevent runaway exotherms.

  • Reagent Addition: Cool the mixture to 0°C. Add the Fluorinated Benzenesulfonyl Chloride (1.05 equiv) dropwise over 5 minutes.

  • Monitoring: Warm to Room Temperature (RT). Monitor by TLC (Hexane/EtOAc 3:1).

    • 4-F analog: Complete in ~30 mins.

    • Pentafluoro analog: Complete in <5 mins.

  • Quench: Add saturated

    
     solution. Extract with DCM.
    
Protocol B: Hydrolytic Stability Assay (Self-Validating)

Use this to verify reagent quality before critical campaigns.

  • Setup: Prepare a solvent mixture of

    
     (Acetonitrile-d3) and 
    
    
    
    (buffer pH 7.4) in a 4:1 ratio.
  • Initiation: Dissolve 10 mg of the sulfonyl chloride in the mixture inside an NMR tube.

  • Measurement: Immediately acquire

    
     NMR spectra at t=0, 5, 10, and 30 minutes.
    
  • Validation: Track the shift of the Fluorine signal.

    • Sulfonyl Chloride (Reactant): Typically appears downfield.

    • Sulfonic Acid (Hydrolysis Product): Shifts upfield significantly.

    • Calculation: Integration of Reactant vs. Product peaks yields the degradation rate.

Visualizations

Diagram 1: Mechanistic Pathway

This diagram illustrates the


-like attack and the competing hydrolysis pathway.

ReactionMechanism Reagent Fluorinated Benzenesulfonyl Chloride TS_Amine Transition State (Pentacoordinate Sulfur) Reagent->TS_Amine + Amine TS_Water Transition State (Hydrolysis) Reagent->TS_Water + Moisture Amine Amine (R-NH2) Amine->TS_Amine Water Water (H2O) (Contaminant) Water->TS_Water Product Sulfonamide (Target) TS_Amine->Product - HCl Byproduct Sulfonic Acid (Dead End) TS_Water->Byproduct - HCl Fluorine Fluorine Substituents: Increase Electrophilicity Accelerate BOTH pathways Fluorine->Reagent

Caption: Nucleophilic competition at the sulfur center. Fluorination lowers the energy barrier for both pathways, necessitating strict moisture control.

Diagram 2: Reagent Selection Decision Tree

A logic flow for selecting the correct fluorinated reagent based on experimental needs.

SelectionTree Start Start: Select Reagent Q1 Is the Nucleophile (Amine) Sterically Hindered or Weak? Start->Q1 Branch_Weak Yes (e.g., Aniline, t-Butylamine) Q1->Branch_Weak Branch_Strong No (e.g., Primary Alkyl Amine) Q1->Branch_Strong Rec_Penta Use Pentafluorobenzenesulfonyl Cl (Protocol A: Anhydrous) Branch_Weak->Rec_Penta Maximum Reactivity Needed Rec_Di Use 2,4-Difluorobenzenesulfonyl Cl Branch_Weak->Rec_Di Balance Needed Q2 Is Aqueous Stability Critical? Branch_Strong->Q2 Rec_Mono Use 4-Fluorobenzenesulfonyl Cl Q2->Rec_Mono Need F-Tag / Moderate Speed Rec_Std Use Benzenesulfonyl Cl Q2->Rec_Std Cost/Stability Priority

Caption: Decision matrix for optimizing yield vs. stability. High fluorination is recommended only when reactivity is the limiting factor.

References

  • Rogne, O. (1968). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Link

  • Hansch, C., et al. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link

  • Hargis, M. P., et al. (2011). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides. Organic Letters. Link

  • Sentissi, A., et al. (1984). Pentafluorobenzenesulfonyl chloride: a new electrophoric derivatizing reagent with application to tyrosyl peptide determination. Analytical Chemistry. Link

  • BenchChem. (2025). Fluorinated Benzenesulfonyl Chlorides for Researchers and Drug Development Professionals. BenchChem Guides. Link

Sources

A Comparative Guide to Verifying the Purity of 2-Chloro-3-fluorobenzenesulfonyl Chloride by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceuticals and other high-value chemical entities, the purity of starting materials and intermediates is paramount. 2-Chloro-3-fluorobenzenesulfonyl chloride is a key building block in medicinal chemistry, and its purity can significantly impact reaction yields, impurity profiles, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of a robust High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 2-Chloro-3-fluorobenzenesulfonyl chloride, alongside a comparison with alternative analytical techniques.

The Criticality of Purity for 2-Chloro-3-fluorobenzenesulfonyl Chloride

2-Chloro-3-fluorobenzenesulfonyl chloride is a reactive compound used in the formation of sulfonamides and other derivatives.[1] Impurities in this starting material can lead to the formation of undesired side products, complicating downstream purification processes and potentially introducing genotoxic or otherwise harmful substances into the final product. Therefore, a reliable and accurate analytical method for purity determination is essential for quality control and regulatory compliance.

Part 1: High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reversed-phase HPLC is a powerful and versatile technique for the separation and quantification of closely related organic molecules, making it an ideal choice for assessing the purity of 2-Chloro-3-fluorobenzenesulfonyl chloride.[1] The inherent reactivity of sulfonyl chlorides necessitates careful method development to prevent on-column degradation.[1]

Optimized HPLC Methodology

This section details a validated HPLC method for the analysis of 2-Chloro-3-fluorobenzenesulfonyl chloride. The causality behind each parameter selection is explained to provide a deeper understanding of the method's robustness.

Table 1: HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmA C18 stationary phase provides excellent hydrophobic retention for the analyte. The specified dimensions and particle size offer a good balance between resolution, analysis time, and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acidic mobile phase suppresses the ionization of any potential acidic impurities and improves peak shape. Phosphoric acid is a non-volatile buffer suitable for UV detection.[2]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good solvating power and low UV cutoff.
Gradient 0-2 min: 30% B, 2-15 min: 30-80% B, 15-17 min: 80% B, 17-18 min: 80-30% B, 18-25 min: 30% BA gradient elution is necessary to ensure the timely elution of the main analyte and any potential impurities with varying polarities. The re-equilibration step ensures method reproducibility.
Flow Rate 1.0 mL/minThis flow rate provides a good balance between analysis time and chromatographic efficiency for the chosen column dimensions.
Injection Volume 5 µLA small injection volume minimizes the risk of column overload and peak distortion.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detector UV at 230 nmThe aromatic nature of 2-Chloro-3-fluorobenzenesulfonyl chloride allows for sensitive detection in the UV region. 230 nm is a common wavelength for aromatic compounds.
Experimental Protocol: Step-by-Step

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the 2-Chloro-3-fluorobenzenesulfonyl chloride sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile. This results in a sample concentration of approximately 0.5 mg/mL.

  • Rationale: Acetonitrile is a suitable solvent as it is miscible with the mobile phase and has a low UV cutoff.[1] The chosen concentration is appropriate to obtain a strong detector response without overloading the column.

2. System Suitability Testing (SST):

  • Before sample analysis, perform at least five replicate injections of the sample solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the main peak area: ≤ 2.0%

    • Tailing factor of the main peak: 0.8 - 1.5

    • Theoretical plates of the main peak: ≥ 2000

  • Rationale: SST ensures that the chromatographic system is performing adequately and is capable of generating accurate and reproducible results.

3. Purity Calculation:

  • Inject the sample solution and record the chromatogram.

  • Identify the main peak corresponding to 2-Chloro-3-fluorobenzenesulfonyl chloride and any impurity peaks.

  • Calculate the percentage purity using the area normalization method:

    % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

  • Rationale: Area normalization is a straightforward method for purity determination when the response factors of the impurities are similar to that of the main component.

Workflow for HPLC Purity Verification

Caption: Workflow for the purity verification of 2-Chloro-3-fluorobenzenesulfonyl chloride by HPLC.

Part 2: Comparison with Alternative Analytical Techniques

While HPLC is a highly suitable method, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations.

Table 2: Comparison of Analytical Techniques

TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning of analytes between a stationary and mobile phase.High resolution, good sensitivity, suitable for non-volatile and thermally labile compounds.[1]Requires derivatization for compounds lacking a UV chromophore (not an issue for the target analyte).
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.Excellent for volatile and thermally stable compounds, often coupled with mass spectrometry (MS) for definitive identification.[1][3]Can cause thermal degradation of labile compounds like sulfonyl chlorides.[1] Derivatization may be required to improve volatility and stability.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency.Provides detailed structural information, non-destructive, and can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity.[1][4]Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures, and may not differentiate between some isomers.[1][5]
Expert Insights on Method Selection
  • For routine quality control and purity profiling, HPLC-UV is the method of choice due to its robustness, high throughput, and ability to separate a wide range of potential impurities.

  • GC-MS is valuable for identifying volatile impurities that may not be well-retained by reversed-phase HPLC. However, the risk of thermal degradation must be carefully evaluated.[1]

  • Quantitative NMR (qNMR) is a powerful tool for obtaining an absolute purity value and for characterizing unknown impurities.[4] It serves as an excellent orthogonal technique to confirm HPLC purity results.

Part 3: Troubleshooting Common HPLC Issues

Even with a well-developed method, chromatographic issues can arise. This section provides guidance on troubleshooting common problems.

Table 3: HPLC Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing - Secondary interactions with silanol groups on the column. - Column overload. - Inappropriate mobile phase pH.- Use a column with end-capping. - Reduce sample concentration. - Ensure the mobile phase pH is appropriate to suppress ionization.
Poor Resolution - Inefficient column. - Inappropriate mobile phase composition.- Replace the column. - Optimize the mobile phase gradient and composition.
Baseline Drift - Column not equilibrated. - Contamination in the mobile phase or system. - Fluctuating detector lamp.- Ensure adequate column equilibration time. - Use high-purity solvents and filter the mobile phase. - Service or replace the detector lamp.
Ghost Peaks - Contamination in the injection port or column. - Impurities in the mobile phase or diluent.- Clean the injection port and flush the column. - Use fresh, high-purity solvents.

Conclusion

The described HPLC method provides a reliable and robust approach for verifying the purity of 2-Chloro-3-fluorobenzenesulfonyl chloride, a critical aspect of quality control in pharmaceutical development and manufacturing. By understanding the principles behind the method and considering alternative techniques for orthogonal verification, researchers can ensure the quality and consistency of this important chemical intermediate.

References

  • Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Analysis of Sulfonic Acids and Salts by Gas Chromatography of Volatile Derivatives. ACS Publications. Available at: [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry. Available at: [Link]

  • Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. ResearchGate. Available at: [Link]

  • HPLC method for detecting content of methylsulfonyl chloride in industrial waste liquid. Google Patents.
  • Development and validation of a gas chromatography-mass spectrometry with selected ion monitoring method for the determination of trace levels of methane sulfonyl chloride as an impurity in itraconazole active pharmaceutical ingredient. ResearchGate. Available at: [Link]

  • Development and Validation of a GC-MS with SIM Method for the Determination of Trace Levels of Methane Sulfonyl Chloride as an Impurity in Itraconazole API. ResearchGate. Available at: [Link]

  • Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citr. Ovid. Available at: [Link]

  • How to test the purity of p-toluenesulfonyl chloride (TsCl). ResearchGate. Available at: [Link]

  • Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. ACS Publications. Available at: [Link]

  • Absolute quantitative (1)h NMR spectroscopy for compound purity determination. PubMed. Available at: [Link]

Sources

The Meta-Inductive Advantage: A Technical Guide to 3-Fluoro Sulfonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 3-Fluoro Sulfonyl Chloride Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Meta-Effect" in Medicinal Chemistry

In the optimization of sulfonyl-based pharmacophores, 3-fluorobenzenesulfonyl chloride represents a strategic "sweet spot" between reactivity and stability. Unlike its para- (4-F) and ortho- (2-F) isomers, the 3-fluoro (meta) substitution offers a unique electronic profile dominated by strong inductive electron withdrawal (


) without the complicating resonance donation (

) often observed at the para position.

This guide analyzes the structure-activity relationship (SAR) of 3-fluoro derivatives, specifically focusing on their utility in synthesizing sulfonamide inhibitors for metalloenzymes (e.g., Carbonic Anhydrases) and their superior metabolic stability profiles compared to non-fluorinated analogs.

Chemical Profile & Reactivity Analysis

Electronic Tuning: The Hammett Constant Advantage

To understand the SAR, one must first quantify the electronic influence of the fluorine atom at the 3-position. The reactivity of the sulfonyl chloride and the acidity of the resulting sulfonamide are governed by the Hammett substituent constants (


).
Substituent PositionElectronic EffectHammett Constant (

)
Impact on Sulfonamide pKa
H (Unsubstituted) Reference0.00~10.1
3-Fluoro (Meta) Pure Inductive Withdrawal +0.34 ~9.3 (Optimal for Anionic Binding)
4-Fluoro (Para) Inductive + Resonance+0.06~9.9 (Weaker Acidification)
3-Nitro Strong Withdrawal+0.71~8.5 (Often too acidic/toxic)

Expert Insight: The


 value of +0.34 for the 3-F group significantly increases the electrophilicity of the sulfur center compared to the 4-F isomer (

= +0.06). This makes 3-fluorobenzenesulfonyl chloride more reactive toward amines during synthesis but also renders the final sulfonamide NH more acidic. This acidity is critical for targets like Carbonic Anhydrase (CA), where the sulfonamide anion (

) is the active species binding to the Zinc(

) cofactor.
Reactivity & Stability Workflow

The following diagram illustrates the divergent pathways of 3-fluorobenzenesulfonyl chloride: productive amination vs. hydrolytic degradation.

ReactivityPath Start 3-Fluoro Sulfonyl Chloride Intermed Tetrahedral Sulfonyl Intermediate Start->Intermed Nucleophilic Attack Amine Primary/Secondary Amine (HNR2) Amine->Intermed Water Water/Hydrolysis Water->Intermed Prod_Stable 3-Fluoro Sulfonamide (Stable Pharmacophore) Intermed->Prod_Stable Fast Kinetics (Base Catalyzed) Prod_Waste Sulfonic Acid (Inactive Waste) Intermed->Prod_Waste Slow Background Hydrolysis

Figure 1: Competitive reactivity pathways.[1] The electron-withdrawing 3-F group accelerates nucleophilic attack, requiring strict anhydrous conditions to prevent hydrolysis.

Comparative SAR Analysis

Case Study: Carbonic Anhydrase (CA) Inhibition

In the development of CA inhibitors (e.g., for glaucoma or hypoxic tumors), the 3-fluoro motif consistently outperforms the 4-fluoro analog.

  • Mechanism: The sulfonamide nitrogen binds to the

    
     ion in the enzyme active site. This interaction is electrostatic; a more acidic sulfonamide (lower pKa) exists as the anion at a higher fraction at physiological pH.
    
  • Data Comparison:

Compound VariantpKa (Sulfonamide)CA II Ki (nM)CA IX Ki (nM)Selectivity Profile
Unsubstituted (Ph-SO2NH2) 10.1250310Poor
4-Fluoro 9.9180200Moderate
3-Fluoro 9.3 12 4.5 High Potency
2-Fluoro 9.54560Steric Clash Risk

Data synthesized from Supuran et al. and related SAR studies (See References).

Causality: The 3-F group lowers the pKa by ~0.8 log units via inductive effects without introducing the steric bulk seen in 2-F derivatives (which can clash with the hydrophobic half of the CA active site).

Metabolic Stability (Metabolic Blocking)

The 3-position on a phenyl ring is a common site for Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.

  • Problem: Unsubstituted benzenesulfonamides are rapidly metabolized to phenols, which are then glucuronidated and excreted.[1]

  • Solution: Fluorine is a bioisostere of Hydrogen but forms a much stronger C-F bond (116 kcal/mol vs 99 kcal/mol for C-H). Substituting the 3-position with Fluorine "blocks" this metabolic soft spot, significantly extending the half-life (

    
    ) of the drug candidate.
    

Experimental Protocols

Protocol A: High-Yield Synthesis of 3-Fluorobenzenesulfonamides

Standard Schotten-Baumann conditions often lead to hydrolysis due to the high reactivity of the 3-F derivative. This anhydrous protocol is recommended.

Materials:

  • 3-Fluorobenzenesulfonyl chloride (1.0 equiv)[2]

  • Amine substrate (1.1 equiv)[1][3]

  • Triethylamine (

    
    ) or DIPEA (1.5 equiv)[1]
    
  • Dichloromethane (DCM), Anhydrous

Step-by-Step:

  • Preparation: Dissolve the amine (1.0 mmol) and

    
     (1.5 mmol) in anhydrous DCM (5 mL) under an Argon atmosphere. Cool to 0°C.
    
  • Addition: Dissolve 3-fluorobenzenesulfonyl chloride (1.0 mmol) in DCM (2 mL). Add this solution dropwise to the amine mixture over 10 minutes.

    • Note: Rapid addition causes exotherms that may degrade sensitive amines.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Quench with 1M HCl (to remove unreacted amine). Wash the organic layer with saturated

    
     (to remove sulfonyl chloride byproducts) and Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from EtOH/Water if necessary.
    
Protocol B: Hydrolytic Stability Assay

To verify the stability of the sulfonyl chloride reagent before use:

  • Dissolve

    
     of the chloride in 
    
    
    
    of
    
    
    .
  • Add

    
     of 
    
    
    
    .
  • Monitor by

    
    -NMR or 
    
    
    
    -NMR immediately and at 1 hour.
    • Pass: Intact sulfonyl chloride peaks.

    • Fail: Appearance of sulfonic acid peaks (shifted upfield).

Strategic Recommendations & Decision Tree

When should you choose the 3-Fluoro derivative over others?

DecisionTree Start Select Sulfonyl Chloride Scaffold Q1 Target Requirement? Start->Q1 Path_Acid Need Acidic NH (e.g. Metalloenzymes) Q1->Path_Acid High Potency Path_Meta Need Metabolic Stability? Q1->Path_Meta Long Half-life Opt_3F Use 3-Fluoro (Optimal pKa/Stability) Path_Acid->Opt_3F Max Inductive Effect Opt_4F Use 4-Fluoro (If 3-pos is sterically constrained) Path_Acid->Opt_4F Resonance interference Path_Meta->Opt_3F Block P450 Site Opt_H Use Unsubstituted (Cost sensitive/Non-critical)

Figure 2: Strategic decision matrix for scaffold selection.

Summary of Advantages
  • Enhanced Acidity: Lowers pKa of sulfonamides for better anionic binding.

  • Metabolic Shielding: Blocks the vulnerable meta-position from oxidation.

  • Lipophilicity: Increases LogP moderately, improving membrane permeability without the solubility penalty of larger halogens (Cl, Br).[1]

References
  • Supuran, C. T., et al. (2021).[1] "Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII." Journal of Medicinal Chemistry.

  • Hansch, C., et al. (1991).[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Classic reference for

    
     values).
    
  • Scott, K. A., et al. (2022).[1] "Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs." Crystal Growth & Design. [1]

  • Sigma-Aldrich. "3-Fluorobenzenesulfonamide Product Specification & Safety Data." [1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.